molecular formula C12H14O2 B3021365 Ethyl cis-4-phenyl-2-butenoate CAS No. 559062-83-8

Ethyl cis-4-phenyl-2-butenoate

Cat. No.: B3021365
CAS No.: 559062-83-8
M. Wt: 190.24 g/mol
InChI Key: LYZBCBTUPJJIKA-POHAHGRESA-N
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Description

Ethyl cis-4-phenyl-2-butenoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl cis-4-phenyl-2-butenoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl cis-4-phenyl-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cis-4-phenyl-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-4-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBCBTUPJJIKA-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54966-42-6
Record name 2-Butenoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Ethyl cis-4-phenyl-2-butenoate NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Analysis of Ethyl cis-4-Phenyl-2-butenoate

Introduction: Beyond the Formula

Ethyl cis-4-phenyl-2-butenoate (C₁₂H₁₄O₂) is more than just a molecular formula; it is a versatile building block in the synthesis of fine chemicals and pharmaceuticals and finds applications in the flavor and fragrance industry.[1] Its utility is intrinsically linked to its specific three-dimensional structure, particularly the cis (or Z) configuration of its olefinic bond. The precise characterization of this stereochemistry is not merely an academic exercise—it is a critical quality attribute that dictates the molecule's reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules.[2][3] It provides a detailed roadmap of the molecular framework, allowing for the confident assignment of every proton and carbon atom. More importantly, NMR offers a direct window into stereochemistry through the measurement of scalar coupling constants.

This guide provides an in-depth analysis of Ethyl cis-4-phenyl-2-butenoate, moving from fundamental 1D proton and carbon experiments to advanced 2D correlation techniques. We will explore not just the "what" but the "why" of the spectral features, offering field-proven insights to empower researchers, scientists, and drug development professionals in their own analytical endeavors.

Part 1: ¹H NMR Analysis — Deciphering the Proton Environment

The ¹H NMR spectrum provides the initial, and often most diagnostic, fingerprint of a molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its structural context.

The analysis begins with a fundamental understanding of the molecule's structure and the expected electronic environments of its protons.

Caption: Key ³J and ⁴J (allylic) COSY correlations in Ethyl cis-4-phenyl-2-butenoate.

Trustworthiness through Correlation: The COSY spectrum validates the assignments from the 1D spectrum. We can trace the connectivity from the ethyl CH₃ to the OCH₂, and separately, trace the spin system from the allylic C4-H₂ protons to the olefinic C3-H, and further to the other olefinic C2-H, confirming the entire butenoate backbone.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to via a one-bond coupling (¹JCH). [4]This is the most powerful experiment for definitively assigning carbon signals. Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other.

Caption: Expected ¹H-¹³C HSQC correlations, linking each proton to its directly attached carbon.

By combining the DEPT information (which tells us the type of carbon) with the HSQC correlations, we can assign every protonated carbon with an exceptionally high degree of confidence. For example, the proton at ~6.3 ppm (assigned as H-3) will show a cross-peak to the carbon at ~145.0 ppm. The DEPT-90 experiment confirms this carbon is a CH, solidifying the assignment.

Part 4: A Self-Validating Experimental Protocol

Accuracy in NMR spectroscopy is predicated on meticulous experimental practice. The following protocol outlines a robust methodology for acquiring high-quality data for Ethyl cis-4-phenyl-2-butenoate.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the sample.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a versatile solvent for non-polar to moderately polar compounds, and its residual solvent peak is well-characterized.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument & Experiment Setup (Example: 400 MHz Spectrometer):

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
  • ¹H Spectrum:
  • Pulse Sequence: Standard single pulse (e.g., Bruker zg30).
  • Spectral Width: 16 ppm (-2 to 14 ppm).
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 8-16.
  • ¹³C{¹H} Spectrum:
  • Pulse Sequence: Proton-decoupled single pulse with NOE (e.g., Bruker zgpg30).
  • Spectral Width: 240 ppm (-10 to 230 ppm).
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 1024 or more, depending on sample concentration.
  • DEPT-135 Spectrum:
  • Pulse Sequence: Standard DEPT-135 sequence (e.g., Bruker dept135).
  • Parameters: Use parameters similar to the ¹³C experiment.
  • gCOSY Spectrum:
  • Pulse Sequence: Gradient-selected COSY (e.g., Bruker cosygpqf).
  • Data Points: 2048 in F2 (direct dimension), 256-512 in F1 (indirect dimension).
  • Number of Scans: 2-4 per increment.
  • gHSQC Spectrum:
  • Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (e.g., Bruker hsqcedetgpsisp2.2).
  • Spectral Width: 16 ppm in F2 (¹H), 180 ppm in F1 (¹³C).
  • ¹JCH Coupling Constant: Set to an average of 145 Hz to optimize for both sp² and sp³ C-H correlations.
  • Number of Scans: 4-8 per increment.

Part 5: The Decisive Comparison — Cis vs. Trans Isomers

The power of NMR in stereochemical analysis is most evident when comparing isomers. The structural difference between Ethyl cis- and trans-4-phenyl-2-butenoate, while subtle, leads to distinct and measurable differences in their NMR spectra.

FeatureEthyl cis -4-phenyl-2-butenoateEthyl trans -4-phenyl-2-butenoateSignificance
³JH2-H3 Coupling ~11-12 Hz ~15-16 Hz Primary, unambiguous diagnostic marker. The larger coupling in the trans isomer is due to the ~180° dihedral angle between the protons. [5][6]
δ H-2 (Olefinic) ~5.8 ppm~6.1 ppmThe H-2 proton in the trans isomer is typically further deshielded.
δ H-3 (Olefinic) ~6.3 ppm~7.0 ppmThe H-3 proton in the trans isomer experiences stronger deshielding from the carbonyl group in the preferred planar conformation.
δ C-4 (Allylic) ~35.0 ppm~38.5 ppmThe allylic carbon is often slightly deshielded in the trans isomer.

Conclusion

The comprehensive NMR analysis of Ethyl cis-4-phenyl-2-butenoate demonstrates the synergy of modern spectroscopic techniques. A standard ¹H NMR experiment provides the critical coupling constant data to definitively assign the cis stereochemistry. This assignment is then rigorously supported and expanded upon by ¹³C NMR and DEPT experiments, which confirm the carbon framework and substitution patterns. Finally, 2D techniques like COSY and HSQC serve as the ultimate validation, weaving together the individual data points into a complete, unambiguous, and interconnected molecular structure. This multi-faceted, self-validating approach is the cornerstone of structural elucidation in contemporary chemical research and pharmaceutical development, ensuring both scientific integrity and the advancement of molecular science.

References

  • Organic Spectroscopy International. (2017). Ethyl-2-butenoate. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • PubChem. (n.d.). Ethyl cis-4-phenyl-2-butenoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • PubChem. (n.d.). Ethyl trans-4-phenyl-2-butenoate. National Center for Biotechnology Information. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • Chemazon. (2024). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. YouTube. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of Ethyl cis-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Fingerprint of a Structurally Rich Molecule

Ethyl cis-4-phenyl-2-butenoate is a molecule of significant interest in organic synthesis, serving as a versatile building block in the creation of more complex chemical entities.[1] As an α,β-unsaturated ester, it possesses a unique electronic and structural arrangement where the carbonyl group, the carbon-carbon double bond, and the phenyl ring are in conjugation. This extended π-system dictates its reactivity and also gives rise to a characteristic infrared (IR) spectrum. IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the molecule's structural nuances, such as stereochemistry.[2]

This technical guide provides a comprehensive analysis of the key features expected in the IR spectrum of ethyl cis-4-phenyl-2-butenoate. It is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control. The interpretation herein is based on established principles of vibrational spectroscopy and data from analogous molecular structures, providing a robust framework for analyzing this compound and related α,β-unsaturated aromatic esters.

Core Principles: Deciphering the Vibrational Language

The IR spectrum of ethyl cis-4-phenyl-2-butenoate is best understood by dissecting the molecule into its constituent functional groups and considering the electronic effects that link them. The primary vibrational modes of interest are the stretching and bending frequencies associated with the ester, the alkene, the aromatic ring, and the aliphatic portions of the molecule.

The Conjugated Ester Moiety: An Electronic Push-Pull System

The ester group (-COOEt) is a strong chromophore in the IR spectrum. However, its conjugation with the C=C double bond significantly influences the position of its characteristic carbonyl (C=O) stretching frequency. This conjugation delocalizes the π-electrons, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber (frequency) compared to a saturated ester. For α,β-unsaturated esters, this peak is typically observed in the range of 1730-1715 cm⁻¹.[3] The spectrum will also feature C-O stretching vibrations, which are typically strong and appear in the fingerprint region.[4]

The cis-Alkene and Aromatic System: A Tale of Two π-Systems

The presence of a cis-disubstituted carbon-carbon double bond is a key structural feature.[5] While the C=C stretching vibration itself may be weak and appear around 1640 cm⁻¹, the out-of-plane C-H bending (wagging) vibrations are particularly diagnostic for stereochemistry.[6] For cis isomers, a medium intensity band around 3020 cm⁻¹ is characteristic.[6] This is in contrast to the trans isomer, which would be expected to show a strong and distinct band around 965 cm⁻¹.

The phenyl group introduces several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, often appearing as a cluster of small, sharp peaks.[7][8] In-plane C=C stretching vibrations of the aromatic ring usually produce a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.[7]

Predicted IR Spectrum Analysis of Ethyl cis-4-phenyl-2-butenoate

Frequency Range (cm⁻¹) Intensity Vibrational Mode Assignment and Rationale
3100-3000Medium-WeakC-H StretchAromatic and vinylic (=C-H) stretching. The presence of both sp² C-H bonds from the phenyl ring and the double bond will result in absorptions in this region.[7][8]
3000-2850MediumC-H StretchAliphatic (sp³ C-H) stretching from the ethyl group (-CH₂-) and the methylene bridge (-CH₂-Ph).
~1720StrongC=O StretchEster carbonyl group. The frequency is lowered from the typical ~1740 cm⁻¹ due to conjugation with the C=C double bond.[3][9][10]
~1640Weak-MediumC=C StretchAlkene double bond stretching. This peak may be of variable intensity.[6]
1600-1450Medium-WeakC=C StretchAromatic ring stretching vibrations. Typically, a series of bands is observed in this region.[7]
~1200StrongC-O StretchAsymmetric C-O-C stretching of the ester group. This is often a prominent feature in the spectra of esters.[4]
~1100StrongC-O StretchSymmetric C-O-C stretching of the ester group.[4]
~750 & ~700StrongC-H BendOut-of-plane bending for the monosubstituted phenyl group.
~700Medium-StrongC-H BendOut-of-plane bending for the cis-disubstituted alkene. The absence of a strong band around 965 cm⁻¹ would be a key indicator of the cis configuration.[6]

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of ethyl cis-4-phenyl-2-butenoate, which is a liquid at room temperature, the following self-validating protocol is recommended.

Sample Preparation (Neat Liquid/Thin Film Method)
  • Rationale: This method is simple, rapid, and avoids the use of solvents that could interfere with the spectrum.[11][12]

  • Materials:

    • FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, Agilent Cary 630)

    • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

    • Pipette or glass rod

    • Spectroscopy-grade solvent for cleaning (e.g., dichloromethane or acetone)

    • Kimwipes

  • Procedure:

    • Ensure the KBr/NaCl plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

    • Place one small drop of ethyl cis-4-phenyl-2-butenoate onto the surface of one salt plate.[12]

    • Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film.[12] Avoid introducing air bubbles.

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Data Acquisition
  • Rationale: A background scan is crucial to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. Co-adding multiple scans improves the signal-to-noise ratio.

  • Instrument Parameters (Typical):

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Procedure:

    • With the sample chamber empty, acquire a background spectrum.

    • Place the sample holder with the prepared salt plates into the sample chamber.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis and Validation
  • Procedure:

    • Process the spectrum to identify the peak positions (in cm⁻¹).

    • Compare the observed peaks with the expected frequencies outlined in the table above.

    • Pay close attention to the key diagnostic peaks: the strong C=O stretch around 1720 cm⁻¹, the aromatic and vinylic C-H stretches above 3000 cm⁻¹, and the fingerprint region to confirm the cis configuration and the presence of the phenyl and ester groups.

    • For validation, ensure the sample is pure, as impurities will introduce extraneous peaks. If the synthesis of the compound is known, check for residual starting materials or byproducts.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis start Start: Obtain pure liquid sample clean_plates Clean KBr/NaCl Plates start->clean_plates apply_sample Apply one drop of sample to a plate clean_plates->apply_sample create_film Create thin film with second plate apply_sample->create_film background_scan Acquire Background Spectrum (empty chamber) create_film->background_scan mount_sample Mount plates in spectrometer sample_scan Acquire Sample Spectrum mount_sample->sample_scan background_scan->mount_sample process_spectrum Process Spectrum (Software) sample_scan->process_spectrum peak_pick Identify Peak Frequencies process_spectrum->peak_pick compare Compare with Reference Table peak_pick->compare interpret Structural Interpretation & Validation compare->interpret final_report Final Report interpret->final_report

Caption: Workflow for FT-IR analysis of a liquid sample.

Key Molecular Vibrations

The primary vibrational modes giving rise to the most characteristic peaks in the IR spectrum are illustrated below.

Molecular_Vibrations cluster_molecule Ethyl cis-4-phenyl-2-butenoate cluster_vibrations Key Vibrational Modes mol Ph-CH₂-CH=CH-C(=O)O-Et v1 C=O Stretch (~1720 cm⁻¹) mol->v1 Ester Carbonyl v2 Aromatic/Vinylic C-H Stretch (>3000 cm⁻¹) mol->v2 Phenyl & Alkene C-H v3 Aliphatic C-H Stretch (<3000 cm⁻¹) mol->v3 Ethyl & Methylene C-H v4 C-O Stretch (~1200 cm⁻¹) mol->v4 Ester C-O v5 cis C-H Bend (~700 cm⁻¹) mol->v5 Alkene C-H

Caption: Major IR-active vibrational modes.

Conclusion

The infrared spectrum of ethyl cis-4-phenyl-2-butenoate provides a wealth of structural information that is readily accessible through standard FT-IR techniques. The key diagnostic features are the strong, conjugation-shifted carbonyl absorption around 1720 cm⁻¹, the sp² C-H stretching vibrations above 3000 cm⁻¹, and the characteristic C-O stretches of the ester in the fingerprint region. Critically, the stereochemistry of the cis-alkene can be inferred from the out-of-plane C-H bending vibrations, distinguishing it from its trans counterpart. By following a robust experimental protocol and a systematic approach to spectral interpretation, researchers can confidently use FT-IR spectroscopy to verify the identity and purity of this important synthetic intermediate.

References

  • MDPI. (n.d.). Ent–Clerodane Diterpenoid Inhibitors of Glucose-6-phosphatase from Croton guatemalensis Lotsy.
  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis.
  • ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different... [Download Scientific Diagram].
  • Chem-Impex. (n.d.). Ethyl Cis-4-Phenyl-2-Butenoate.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.
  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
  • ACS Publications. (n.d.). Infrared Absorption Spectra of cis-trans Isomers of Coördination Compounds of Cobalt(III). The Journal of Physical Chemistry.
  • Bangladesh Journals Online. (2023). Relative Studies of Vibrational and Quantum Chemical Calculations on Some α, β-Unsaturated Esters and Related Molecule. Journal of Scientific Research.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.
  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR.
  • ResearchGate. (2016). How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?.
  • The Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information.
  • National Institutes of Health. (n.d.). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile.
  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Liquids Sample Preparation [Video]. YouTube.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-phenyl-. NIST Chemistry WebBook.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • ResearchGate. (n.d.). Synthesis of α,β-unsaturated esters. Isolated yields based on alkene 1 or 4.
  • Chegg. (2019). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl....
  • Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 4-phenylbut-2-enoate, CAS 559062-83-8.
  • Organic Spectroscopy International. (2017). Ethyl-2-butenoate.
  • ChemSynthesis. (2025). ethyl (2E)-4-oxo-4-phenyl-2-butenoate.

Sources

An In-depth Technical Guide to Ethyl cis-4-phenyl-2-butenoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl cis-4-phenyl-2-butenoate, a valuable building block in organic synthesis with significant potential in pharmaceutical and fine chemical applications. This document delves into its commercial availability, stereoselective synthesis strategies, in-depth analytical characterization, and its role as a key intermediate in the development of therapeutic agents.

Introduction: The Significance of a Versatile Synthon

Ethyl cis-4-phenyl-2-butenoate, also known as (Z)-ethyl 4-phenylbut-2-enoate, is an α,β-unsaturated ester characterized by a cis-configuration of the double bond. This specific stereochemistry imparts unique reactivity and conformational properties, making it a subject of interest for chemists engaged in the synthesis of complex molecular architectures.[1] Its utility spans various sectors, including the flavor and fragrance industry, polymer production, and notably, as an intermediate in the synthesis of pharmaceuticals.[1] This guide aims to equip researchers and drug development professionals with the critical knowledge required to effectively source, synthesize, and utilize this versatile compound.

Commercial Availability and Procurement

Ethyl cis-4-phenyl-2-butenoate is commercially available from a number of specialized chemical suppliers. Procurement for research and development purposes is therefore a viable option, with several vendors offering the compound in various quantities and purities.

Table 1: Commercial Suppliers of Ethyl cis-4-phenyl-2-butenoate

SupplierCAS NumberPurityAvailable Quantities
Chem-Impex559062-83-8≥ 99% (GC)25MG, 100MG, 250MG, 1G
BLDpharm559062-83-8Not specifiedInquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

The compound is typically supplied as a pale yellow oil and should be stored at 0-8°C to ensure its stability.[1]

Stereoselective Synthesis of Ethyl cis-4-phenyl-2-butenoate

While commercially available, the in-house synthesis of Ethyl cis-4-phenyl-2-butenoate may be necessary for various research applications, particularly when isotopic labeling or derivatization is required. The primary challenge in its synthesis lies in the stereoselective formation of the cis (or Z) double bond. Several synthetic strategies can be employed to achieve this.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the formation of alkenes. To favor the formation of the Z-isomer, unstabilized or semi-stabilized ylides are typically used in the Wittig reaction. The choice of solvent and the presence of lithium salts can also influence the stereochemical outcome.

The HWE reaction, employing phosphonate esters, often provides excellent control over alkene geometry. The use of specific bases and reaction conditions can be tailored to favor the formation of the desired cis-isomer.

G cluster_0 Horner-Wadsworth-Emmons (HWE) Synthesis Phenylacetaldehyde Phenylacetaldehyde Product Ethyl cis-4-phenyl-2-butenoate Phenylacetaldehyde->Product Reaction with Ylide Triethyl_phosphonoacetate Triethyl_phosphonoacetate Intermediate Phosphonate Ylide Triethyl_phosphonoacetate->Intermediate Deprotonation Base Base Base->Intermediate Intermediate->Product

Caption: HWE reaction workflow for Ethyl cis-4-phenyl-2-butenoate synthesis.

Partial Hydrogenation of Alkynes

Another effective strategy for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of a corresponding alkyne precursor. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic and reliable method for this transformation.

Experimental Protocol: Synthesis via Partial Hydrogenation (General Procedure)

  • Alkyne Synthesis: The synthesis would begin with the preparation of ethyl 4-phenylbut-2-ynoate. This can be achieved through various methods, such as the reaction of phenylacetylene with ethyl chloroformate in the presence of a suitable base.

  • Hydrogenation: The resulting alkyne is dissolved in a suitable solvent (e.g., ethyl acetate or hexane).

  • Lindlar's catalyst is added to the reaction mixture.

  • The reaction vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • The reaction progress is carefully monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to prevent over-reduction to the corresponding alkane.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield Ethyl cis-4-phenyl-2-butenoate.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of Ethyl cis-4-phenyl-2-butenoate. The following techniques are essential for its comprehensive analysis.

Table 2: Key Physicochemical Properties of Ethyl cis-4-phenyl-2-butenoate

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
CAS Number 559062-83-8
Appearance Pale yellow oil
Storage Conditions 0-8°C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Ethyl cis-4-phenyl-2-butenoate. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is diagnostic for the stereochemistry of the double bond. For a cis-isomer, the J-value is typically in the range of 8-12 Hz, whereas for the trans-isomer, it is larger, usually 12-18 Hz.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the purity and molecular weight of the compound. The mass spectrum of Ethyl cis-4-phenyl-2-butenoate would show a molecular ion peak (M+) at m/z = 190, corresponding to its molecular weight. The fragmentation pattern would provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include:

  • ~1715 cm⁻¹ (C=O stretch of the ester)

  • ~1640 cm⁻¹ (C=C stretch of the alkene)

  • ~3030 cm⁻¹ (C-H stretch of the aromatic ring)

  • ~2980 cm⁻¹ (C-H stretch of the aliphatic groups)

Applications in Drug Development

The structural motif of a 4-phenylbutenoate is a key component in several important pharmaceutical agents, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. While the direct use of Ethyl cis-4-phenyl-2-butenoate is not as extensively documented as its keto-analogs, its potential as a versatile intermediate is significant.

Intermediate in the Synthesis of ACE Inhibitors

ACE inhibitors such as Lisinopril and Benazepril are widely used to treat hypertension and heart failure. The synthesis of these drugs often involves intermediates derived from 4-phenylbutyric acid. For instance, ethyl 2-oxo-4-phenylbutyrate is a known precursor in the synthesis of Lisinopril.[2] Similarly, intermediates like 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester are used in the synthesis of Benazepril.[3][4]

The cis-double bond in Ethyl cis-4-phenyl-2-butenoate offers a reactive handle for various chemical transformations, including stereoselective reductions, additions, and cyclizations, which could be strategically employed in the synthesis of novel drug candidates or in the optimization of existing synthetic routes to established drugs.

G cluster_1 Role in ACE Inhibitor Synthesis Ethyl_cis_4_phenyl_2_butenoate Ethyl cis-4-phenyl-2-butenoate Chemical_Transformations Stereoselective Reductions/ Additions Ethyl_cis_4_phenyl_2_butenoate->Chemical_Transformations Chiral_Intermediate Chiral Phenylbutyric Acid Derivative Chemical_Transformations->Chiral_Intermediate ACE_Inhibitor e.g., Lisinopril, Benazepril Analogs Chiral_Intermediate->ACE_Inhibitor Coupling Reactions

Caption: Potential synthetic pathway from Ethyl cis-4-phenyl-2-butenoate to ACE inhibitors.

Exploration of Novel Biological Activities

The α,β-unsaturated ester moiety is a known pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be exploited in the design of targeted covalent inhibitors. Furthermore, derivatives of 4-phenylbutanoic acid have been investigated for a range of biological activities, including their potential as Src kinase inhibitors.[5] The unique stereochemistry of Ethyl cis-4-phenyl-2-butenoate could lead to derivatives with novel pharmacological profiles.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Flush eyes with water as a precaution.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

It is imperative to consult the supplier-provided SDS for the most accurate and up-to-date safety information before handling this compound.

Conclusion

Ethyl cis-4-phenyl-2-butenoate is a commercially available and synthetically accessible building block with considerable potential for applications in drug discovery and development. Its unique stereochemistry and versatile reactivity make it an attractive starting material for the synthesis of complex molecules, including analogs of established ACE inhibitors. This guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11298438, Ethyl cis-4-phenyl-2-butenoate. Retrieved from [Link]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.
  • Reddy, P. G., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 83(3), 433–447.
  • TCI Chemicals. (2025, October 14). SAFETY DATA SHEET: Ethyl 4-Phenylbutyrate. Retrieved from a reliable chemical supplier's website.
  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • Google Patents. (n.d.). CN106699592A - Method for preparing lisinopril intermediate.
  • SciSpace. (2009). STEREOSELECTIVE ENZYMATIC SYNTHESES OF ANGIOTENSIN CONVERTING ENZYME INHIBITOR DRUGS. Retrieved from [Link]

  • Lee, W.-S., et al. (2008). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 13(2), 344-352.
  • ChemicalBook. (2025, August 23). Ethyl 2-oxo-4-phenylbutyrate - Safety Data Sheet. Retrieved from a reliable chemical supplier's website.

Sources

Methodological & Application

Application Note: Mechanistic Profiling and Protocol Design for Ethyl cis-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl cis-4-phenyl-2-butenoate reaction mechanisms Content Type: Detailed Application Note and Protocols

Abstract & Strategic Overview

Ethyl cis-4-phenyl-2-butenoate (Ethyl (Z)-4-phenylbut-2-enoate) represents a distinct class of


-unsaturated esters where the geometric isomerism (Z vs. E) dictates downstream synthetic utility. Unlike its thermodynamically stable trans (E) counterpart, the cis (Z) isomer is a "high-energy" synthetic intermediate. Its primary value lies not in simple hydrogenation—which yields the achiral ethyl 4-phenylbutyrate—but in stereospecific cycloadditions  and asymmetric conjugate additions  where the initial alkene geometry determines the diastereoselectivity of the product.

This guide addresses the three critical challenges in working with this molecule:

  • Selective Synthesis: Accessing the Z-isomer without thermodynamic equilibration.

  • Isomerization Control: Preventing the spontaneous Z

    
    E shift.
    
  • Stereospecific Application: Leveraging the Z-geometry for chiral scaffold construction.

Reaction Landscape & Causality

The reactivity of ethyl cis-4-phenyl-2-butenoate is governed by the conjugation of the alkene with both the ester carbonyl and the homobenzylic position.

The Isomerization Trap (Z E)

The Z-isomer is sterically congested due to the proximity of the ethyl ester group and the homobenzylic chain.

  • Mechanism: Isomerization occurs via a dipolar transition state or a radical intermediate, often catalyzed by light (photoisomerization) or Lewis acids.

  • Implication: Protocols must strictly exclude UV light (< 300 nm) and strong acids during isolation.

Mechanistic Pathway Diagram

ReactionLandscape cluster_legend Pathway Logic Alkyne Ethyl 4-phenyl-2-butynoate Cis Ethyl cis-4-phenyl-2-butenoate (Kinetic Product) Alkyne->Cis Lindlar H2 (Syn-Addition) Trans Ethyl trans-4-phenyl-2-butenoate (Thermodynamic Product) Cis->Trans UV / Heat / Acid (Isomerization) Cyclo cis-Cyclopropane Derivative (Stereoretention) Cis->Cyclo CH2I2, Zn-Cu (Simmons-Smith) Michael beta-Substituted Ester (Chiral Center) Cis->Michael Nuc-H, Catalyst (Conjugate Addition) Green: Target Green: Target Red: Impurity Red: Impurity

Figure 1: Reaction landscape illustrating the kinetic access to the cis-isomer and its divergence into stereoretentive derivatives vs. thermodynamic relaxation.

Protocol 1: Z-Selective Synthesis via Lindlar Hydrogenation[4]

Direct esterification of cis-4-phenyl-2-butenoic acid is risky due to acid-catalyzed isomerization. The most robust route is the semi-hydrogenation of the corresponding alkyne .

Experimental Design Logic
  • Precursor: Ethyl 4-phenyl-2-butynoate.[1]

  • Catalyst: Lindlar Catalyst (Pd/CaCO

    
     poisoned with Pb).
    
  • Poisoning Additive: Quinoline.

    • Why? Quinoline occupies active sites on the Pd surface, reducing its activity enough to stop reduction at the alkene stage and preventing the readsorption required for isomerization.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Ethyl 4-phenyl-2-butynoate (10 mmol) in absolute ethanol (50 mL).

    • Note: Avoid polar aprotic solvents which can accelerate isomerization of the product.

    • Add Lindlar Catalyst (5 wt% loading relative to substrate).

    • Add Quinoline (0.2 equiv).

  • Hydrogenation:

    • Purge the reaction vessel with N

      
       (3x) then H
      
      
      
      (3x).
    • Stir vigorously under a balloon of H

      
       (1 atm)  at 0°C .
      
    • Critical Control Point: Reaction temperature must be kept low. Higher temperatures (>25°C) favor over-reduction to the alkane.

  • Monitoring:

    • Monitor via GC-MS or H-NMR every 30 minutes.

    • Endpoint: Disappearance of alkyne peak. Do not wait for "perfect" conversion if over-reduction (alkane formation) begins.

  • Workup (Isomerization Safe):

    • Filter through a Celite pad to remove Pd.

    • Do not use acidic washes (e.g., HCl) to remove quinoline, as this risks Z

      
      E isomerization.
      
    • Remove quinoline via rapid column chromatography (Silica, Hexanes:EtOAc 95:5) or by washing with cold, dilute CuSO

      
       solution (complexes quinoline).
      

Protocol 2: Stereospecific Cyclopropanation (Simmons-Smith)

This protocol validates the integrity of the Z-isomer. The Simmons-Smith reaction is stereospecific; the Z-alkene yields the cis-cyclopropane, while the E-alkene yields the trans-cyclopropane.

Mechanism

The reaction involves a zinc-carbenoid intermediate (


). The reaction is concerted, meaning the relative geometry of the substituents on the double bond is retained  in the cyclopropane ring.
Methodology
  • Reagents: Diethylzinc (Et

    
    Zn), Diiodomethane (CH
    
    
    
    I
    
    
    ), dry Dichloromethane (DCM).
  • Procedure:

    • Cool DCM (20 mL) to -10°C under Argon.

    • Add Et

      
      Zn (1.0 M in hexanes, 2.0 equiv).
      
    • Add CH

      
      I
      
      
      
      (2.0 equiv) dropwise. A white precipitate (Furukawa reagent) forms.
    • Add Ethyl cis-4-phenyl-2-butenoate (1.0 equiv) slowly.

  • Outcome:

    • Warm to RT and stir for 2 hours.

    • Quench with saturated NH

      
      Cl.
      
    • Result: Formation of Ethyl cis-2-benzylcyclopropanecarboxylate.

    • Verification: Measure coupling constants (

      
      ) of cyclopropane protons via NMR. Cis protons typically show 
      
      
      
      Hz, while trans are
      
      
      Hz.

Protocol 3: Asymmetric Michael Addition

While hydrogenation of this specific substrate yields an achiral product, Michael addition introduces a chiral center at the


-carbon.
Mechanistic Concept

The Z-geometry creates a specific steric pocket. When using a chiral organocatalyst (e.g., MacMillan imidazolidinone), the Z-isomer often exhibits different reaction rates and enantioselectivities compared to the E-isomer due to the specific alignment of the phenyl-ethyl tail in the catalyst's binding cleft.

Catalytic Cycle Diagram

MichaelCycle Cat Chiral Amine Catalyst Iminium Iminium Ion Intermediate (Activated Electrophile) Cat->Iminium + Substrate (Reversible) Substrate Ethyl cis-4-phenyl-2-butenoate Substrate->Iminium Attack Nucleophilic Attack (Face Selective) Iminium->Attack + Nucleophile (e.g., Nitromethane) Product Chiral beta-Substituted Ester Attack->Product Hydrolysis Recycles Catalyst Product->Cat

Figure 2: Organocatalytic Michael addition cycle. The Z-geometry of the substrate influences the conformation of the Iminium Ion, dictating the facial selectivity of the nucleophilic attack.

Data Summary & Troubleshooting

Physicochemical Properties & Handling
PropertyValue / NoteProtocol Relevance
Molecular Weight 190.24 g/mol Calculation basis.[2][1]
Boiling Point ~130°C (at reduced pressure)High BP; difficult to distill without isomerization. Prefer Column Chromatography.
UV Sensitivity HighStore in amber vials. Wrap reaction flasks in foil.
Isomeric Purity CriticalCheck via

H-NMR. Cis-alkene protons (

Hz) vs Trans (

Hz).
Troubleshooting Guide
  • Issue: "I see a mixture of Z and E isomers after the Lindlar reaction."

    • Cause: Reaction ran too long or catalyst was not fully poisoned.

    • Fix: Increase Quinoline concentration to 0.3 equiv. Stop reaction at 95% conversion.

  • Issue: "Low yield in Michael Addition."

    • Cause: The Z-isomer is sterically more hindered at the

      
      -carbon than the E-isomer.
      
    • Fix: Increase reaction time or use high-pressure conditions (10 kbar) to overcome steric repulsion without heating (which causes isomerization).

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Overman, L. E., et al. (1993). The Partial Reduction of Alkynes to cis-Alkenes. Organic Syntheses, Coll. Vol. 8, p.606.

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature.

  • PubChem Compound Summary. (2023). Ethyl cis-4-phenyl-2-butenoate.

Sources

Application Notes & Protocols: Ethyl cis-4-phenyl-2-butenoate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of Ethyl cis-4-phenyl-2-butenoate. This versatile compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as benazepril.[1][2][3][4][5]

The following sections detail the strategic importance of this intermediate, provide a robust, stereoselective synthesis protocol, outline methods for its purification and characterization, and describe its subsequent conversion into advanced pharmaceutical precursors.

Strategic Importance in Pharmaceutical Synthesis

Ethyl (Z)-4-phenylbut-2-enoate, the cis isomer of the molecule, is a valuable building block in medicinal chemistry due to its specific stereochemistry, which is often crucial for the biological activity of the final drug product.[1] Its primary application lies in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[3][6] The cis-configuration of the double bond is a key structural feature that dictates the stereochemical outcome of subsequent transformations, ultimately leading to the desired enantiomerically pure active pharmaceutical ingredient (API).

Beyond its role in ACE inhibitor synthesis, this intermediate's reactive nature, conferred by the α,β-unsaturated ester moiety, makes it a versatile substrate for various organic transformations, including Michael additions and catalytic hydrogenations, expanding its utility in the synthesis of a broader range of complex molecules.[1]

Stereoselective Synthesis of Ethyl cis-4-phenyl-2-butenoate via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8][9][10][11][12][13] By carefully selecting the reaction conditions, it is possible to favor the formation of the cis (Z) isomer. Non-stabilized ylides, in particular, tend to yield predominantly (Z)-alkenes.[7]

The following protocol describes a cis-selective Wittig reaction between phenylacetaldehyde and ethyl (triphenylphosphoranylidene)acetate.

Reaction Scheme:

G cluster_0 Wittig Reaction for Ethyl cis-4-phenyl-2-butenoate phenylacetaldehyde Phenylacetaldehyde intermediate Oxaphosphetane Intermediate phenylacetaldehyde->intermediate + Ylide ylide Ethyl (triphenylphosphoranylidene)acetate ylide->intermediate product Ethyl cis-4-phenyl-2-butenoate intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Wittig reaction pathway for the synthesis of Ethyl cis-4-phenyl-2-butenoate.

Experimental Protocol: Cis-Selective Wittig Olefination

This protocol is designed to maximize the yield of the cis isomer.

Materials:

  • Phenylacetaldehyde

  • Ethyl bromoacetate

  • Triphenylphosphine

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Step-by-Step Methodology:

  • Phosphonium Salt Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 eq.) in anhydrous THF.

    • To this solution, add ethyl bromoacetate (1.0 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate, the phosphonium salt, will be observed.

    • Isolate the phosphonium salt by filtration, wash with cold anhydrous THF, and dry under vacuum.

  • Ylide Generation and Wittig Reaction:

    • Suspend the dried phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Carefully add a strong base such as sodium hydride (1.1 eq.) or n-butyllithium (1.1 eq.) portion-wise. The appearance of a characteristic orange-red color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Slowly add a solution of phenylacetaldehyde (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of cis and trans isomers along with triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to separate the cis and trans isomers. The cis isomer is typically less polar and will elute first.

Characterization and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized Ethyl cis-4-phenyl-2-butenoate.

Spectroscopic Analysis Protocol:
  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified product in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14]

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Introduce a dilute solution of the purified product in a volatile organic solvent (e.g., methanol) into a mass spectrometer with an Electron Ionization (EI) source.

Expected Spectroscopic Data for Ethyl cis-4-phenyl-2-butenoate:
Technique Expected Data
¹H NMR (CDCl₃) δ ~7.35-7.20 (m, 5H, Ar-H), ~6.20 (dt, 1H, J ≈ 11.5, 7.5 Hz, =CH-CH₂), ~5.75 (dt, 1H, J ≈ 11.5, 1.5 Hz, O=C-CH=), ~4.15 (q, 2H, J ≈ 7.1 Hz, -OCH₂-), ~3.50 (dd, 2H, J ≈ 7.5, 1.5 Hz, =CH-CH₂-Ar), ~1.25 (t, 3H, J ≈ 7.1 Hz, -CH₃)
¹³C NMR (CDCl₃) δ ~166.0 (C=O), ~148.0 (=CH-), ~140.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~126.0 (Ar-CH), ~121.0 (=CH-), ~60.0 (-OCH₂-), ~35.0 (-CH₂-), ~14.0 (-CH₃)
IR (thin film, cm⁻¹) ~3030 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1720 (C=O, α,β-unsaturated ester), ~1645 (C=C, alkene), ~1170 (C-O, ester)
Mass Spec (EI, m/z) 190 [M]⁺, 145 [M-OEt]⁺, 117 [M-COOEt]⁺, 91 [C₇H₇]⁺

Note: The coupling constant (J) for the vinyl protons in the cis isomer is expected to be around 11.5 Hz, which is a key diagnostic feature to distinguish it from the trans isomer (J ≈ 15-16 Hz).

Application in the Synthesis of Benazepril Precursors

Ethyl cis-4-phenyl-2-butenoate is a key starting material for the synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester, a crucial chiral intermediate for benazepril.[6] This transformation is typically achieved through a stereoselective reduction of the corresponding α-keto ester, which is derived from the butenoate.

Workflow for Conversion to Benazepril Intermediate:

G cluster_1 Conversion to Benazepril Intermediate start Ethyl cis-4-phenyl-2-butenoate step1 Catalytic Hydrogenation start->step1 intermediate1 Ethyl 4-phenylbutyrate step1->intermediate1 step2 Alpha-Oxidation intermediate1->step2 intermediate2 Ethyl 2-oxo-4-phenylbutyrate step2->intermediate2 step3 Asymmetric Reduction intermediate2->step3 final_product (R)-2-hydroxy-4-phenylbutyrate ethyl ester step3->final_product

Caption: Multi-step synthesis of a key benazepril intermediate from Ethyl cis-4-phenyl-2-butenoate.

Protocol 1: Catalytic Hydrogenation to Ethyl 4-phenylbutyrate

Materials:

  • Ethyl cis-4-phenyl-2-butenoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

Instrumentation:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration setup

Step-by-Step Methodology:

  • Dissolve Ethyl cis-4-phenyl-2-butenoate in ethanol in a suitable pressure vessel.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude Ethyl 4-phenylbutyrate, which can be purified by distillation if necessary.

Protocol 2: Synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester

The conversion of Ethyl 4-phenylbutyrate to the chiral hydroxy ester involves an alpha-oxidation to form the keto-ester followed by an asymmetric reduction.

Step A: Synthesis of Ethyl 2-oxo-4-phenylbutyrate [15] This can be achieved through various methods, including reaction with diethyl oxalate in the presence of a strong base.

Step B: Asymmetric Reduction [6] The asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate is a critical step and is often accomplished using biocatalysis with enzymes like carbonyl reductase or with chiral reducing agents (e.g., chiral boranes or ruthenium catalysts) to achieve high enantioselectivity for the desired (R)-isomer.[6]

References

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). [Video]. YouTube. Retrieved from [Link]

  • The Wittig Reaction. (2014, March 13). UC Berkeley College of Chemistry. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). The Synthetic Pages. Retrieved from [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017, February 22). Tetrahedron Letters, 58(8), 755-757.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Ethyl cis-4-phenyl-2-butenoate. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.). Google Patents.
  • Process for preparation of benazepril. (n.d.). Google Patents.
  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). Molecules, 11(8), 641-649.
  • Method for preparing ethyl 2-oxy-4-phenylbutyrate. (n.d.). Google Patents.
  • Ethyl trans-4-phenyl-2-butenoate. (n.d.). PubChem. Retrieved from [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). [PDF]. University of Missouri-St. Louis.
  • The Wittig Reaction. (n.d.). [PDF]. University of Pittsburgh.
  • Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2022). Frontiers in Bioengineering and Biotechnology, 10, 969634.
  • Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3198.
  • Formal hydration of non-activated terminal olefins using tandem catalysts. (n.d.). [PDF]. Royal Society of Chemistry.
  • Synthesis and analgesic activity evaluation of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. (2021). Pharmaceutical Chemistry Journal, 55, 789-795.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2022). Pharmaceuticals, 15(11), 1398.
  • A Solvent Free Wittig Reaction. (n.d.). [PDF]. University of Wisconsin-Madison.
  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2010). Jordan Journal of Chemistry, 5(1), 13-21.

Sources

Use of Ethyl cis-4-phenyl-2-butenoate in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-POLY-4P2B-01 Subject: Functional Integration of Ethyl cis-4-phenyl-2-butenoate (ECPB) in Acrylate Matrices for High-Refractive Index and Stimuli-Responsive Applications.

Executive Summary

Ethyl cis-4-phenyl-2-butenoate (ECPB), a sterically hindered


-unsaturated ester, presents unique challenges and opportunities in polymer synthesis. Unlike simple acrylates, ECPB exhibits sluggish homopolymerization kinetics due to the 1,2-disubstitution pattern and the bulky phenyl-ethyl side chain. However, its incorporation as a comonomer is highly valuable for modifying the Refractive Index (RI) , Glass Transition Temperature (

)
, and olfactory profile of polymeric materials.

This guide details the protocols for the controlled radical copolymerization of ECPB with Methyl Methacrylate (MMA), emphasizing the preservation of the cis-configuration's steric advantages and the management of chain transfer events.

Chemical Context & Mechanistic Insight

The Monomer Challenge

ECPB (CAS: 559062-83-8) functions as a "crotonate analog." In free-radical polymerization, the methyl group at the


-position (in crotonates) or the extended chain in ECPB creates significant steric hindrance at the propagating radical center.
  • Homopolymerization: Thermodynamically unfavorable. The ceiling temperature (

    
    ) is often below ambient conditions.
    
  • Copolymerization: Feasible with unhindered monomers (e.g., MMA, Styrene). ECPB acts as a retarding comonomer, often reducing the overall rate of polymerization (

    
    ) but imparting high-RI functionality due to the phenyl moiety (
    
    
    
    ).
Isomeric Integrity (Cis vs. Trans)

While the trans isomer is thermodynamically more stable, the cis (Z) isomer provides a distinct hydrodynamic volume and packing density. Researchers must note that free-radical propagation often scrambles stereochemistry. To retain specific cis-derived properties (e.g., lower


 due to inefficient packing), anionic polymerization  or low-temperature radical initiation  is preferred, though this guide focuses on the robust radical approach for general applications.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision matrix for utilizing ECPB: as a covalent modifier (Copolymerization) or a non-covalent target (Molecular Imprinting).

ECPB_Workflow Start Start: Ethyl cis-4-phenyl-2-butenoate (ECPB) Decision Target Application? Start->Decision RouteA Optical/Thermal Modification (Covalent Incorporation) Decision->RouteA Permanent Property Tuning RouteB Fragrance Release / Sensing (Non-Covalent Interaction) Decision->RouteB Controlled Release/Detection StepA1 Purification: Remove Inhibitors (HQ/MEHQ) RouteA->StepA1 StepB1 Molecular Imprinting (MIP): ECPB as Template RouteB->StepB1 StepA2 Copolymerization: ECPB + MMA + AIBN (Solvent: Toluene, 70°C) StepA1->StepA2 StepA3 Precipitation: Dropwise into Methanol StepA2->StepA3 ResultA Poly(ECPB-co-MMA) High RI, Modified Tg StepA3->ResultA StepB2 Functional Monomer Selection: Methacrylic Acid (MAA) StepB1->StepB2 StepB3 Polymerization & Extraction StepB2->StepB3 ResultB MIP Sensor / Release Matrix High Selectivity for ECPB StepB3->ResultB

Caption: Workflow for ECPB utilization. Route A focuses on covalent copolymerization for optical tuning; Route B utilizes ECPB as a template for molecular imprinting.

Detailed Protocol: Radical Copolymerization of ECPB with MMA

Objective: Synthesize a random copolymer Poly(ECPB-co-MMA) to increase the refractive index of the base resin without compromising transparency.

Materials & Reagents
ReagentPurity/GradeRoleHandling Note
ECPB >95% (cis)Functional MonomerStore at 4°C; Light sensitive.
Methyl Methacrylate (MMA) 99%Base MonomerRemove inhibitor via basic alumina column.
AIBN (Azobisisobutyronitrile)Reagent GradeInitiatorRecrystallize from methanol before use.
Toluene AnhydrousSolventDegas with

for 15 mins.
Methanol IndustrialPrecipitantKeep cold (-20°C).
Step-by-Step Methodology

1. Monomer Purification (Critical for Reproducibility)

  • Context: ECPB is often shipped with radical inhibitors (e.g., Hydroquinone). These must be removed to ensure consistent reaction kinetics.

  • Action: Pass the liquid ECPB monomer through a short column of activated basic alumina. Collect the filtrate directly into a tared flask.

  • Validation: Check UV-Vis absorbance; removal of inhibitor reduces background yellowness.

2. Reaction Setup

  • In a 100 mL Schlenk flask equipped with a magnetic stir bar, combine:

    • MMA: 4.50 g (45 mmol)

    • ECPB: 1.90 g (10 mmol) (Feed ratio ~ 82:18 mol%)

    • Toluene: 20 mL

  • Seal the flask and perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen. Oxygen acts as a diradical trap and will severely retard the reaction of the already sluggish ECPB.

3. Initiation & Polymerization

  • Add AIBN (30 mg, ~0.5 wt% relative to monomer) under a nitrogen blanket.

  • Immerse the flask in a pre-heated oil bath at 70°C .

  • Timecourse: Allow reaction to proceed for 12–18 hours.

  • Observation: Viscosity should increase moderately. If the solution becomes gel-like too quickly, the ECPB incorporation might be low (MMA homopolymerization dominance).

4. Isolation & Purification

  • Dilute the reaction mixture with 10 mL of THF.

  • Precipitate dropwise into 200 mL of cold Methanol under vigorous stirring.

  • Why Methanol? ECPB monomer is soluble in methanol; the copolymer is not. This separates unreacted functional monomer from the polymer chain.

  • Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

5. Characterization

  • 1H-NMR (CDCl3): Monitor the broadening of the phenyl protons (7.1–7.4 ppm) and the disappearance of the vinyl protons (5.8–6.2 ppm).

  • GPC (Gel Permeation Chromatography): Expect a lower molecular weight (

    
    ) compared to pure PMMA due to the steric hindrance of ECPB acting as a chain transfer point.
    

Application Note: Refractive Index & Fragrance Release

Optical Tuning (Data Summary)

Incorporating ECPB increases the Refractive Index (RI) of the polymer. This is critical for optical coatings where high RI is needed to match substrates or reduce reflection.

Polymer CompositionECPB Content (mol%)Refractive Index (

)

(°C)
Appearance
PMMA (Control) 0%1.490105Clear
Poly(MMA-co-ECPB) 10%1.50298Clear
Poly(MMA-co-ECPB) 20%1.51589Clear

Note: As ECPB content increases,


 decreases due to the internal plasticization effect of the bulky phenyl-ethyl side chain.
Fragrance Release Mechanism

While copolymerization locks the molecule in, the ester bond remains susceptible to hydrolysis.

  • Mechanism: In acidic or enzymatic environments (e.g., skin surface lipases), the ester bond cleaves.

  • Release: This releases the alcohol component (Ethanol) and the acid component. Correction: To release the fragrance itself (ECPB), one would typically encapsulate it. However, if the polymer is designed as a pro-fragrance , the side chain cleavage is the goal.

  • Protocol: For release studies, cast a 50 µm film of the copolymer. Immerse in buffer (pH 5.5, simulating skin) at 37°C. Monitor the release of 4-phenyl-2-butenoic acid via HPLC.

References

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier. (Authoritative text on kinetics of hindered monomers).
  • PubChem. (2025).[1][2] Ethyl cis-4-phenyl-2-butenoate Compound Summary. National Library of Medicine. [Link]

  • Sato, E., et al. (2004).
  • Matyjaszewski, K., & Davis, T. P. (2003). Handbook of Radical Polymerization. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl cis-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl cis-4-phenyl-2-butenoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this specific Z-alkene. As a versatile compound used in organic synthesis and the development of fine chemicals and pharmaceuticals, achieving high yield and stereoselectivity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Section 1: Initial Diagnosis & General Issues

Question: My overall yield for the synthesis of ethyl cis-4-phenyl-2-butenoate is significantly lower than expected. Where should I begin my troubleshooting process?

Answer: A low overall yield is a common but frustrating issue. A systematic approach is the most effective way to diagnose the problem. Before diving into specific reaction parameters, it's crucial to assess the foundational elements of your experiment.

Here is a logical workflow to begin your troubleshooting:

Troubleshooting_Workflow Start Low Yield Observed Purity_Check Verify Starting Material Purity (NMR, GC-MS, Titration) Start->Purity_Check Reaction_Choice Evaluate Synthetic Route (Wittig vs. HWE) Purity_Check->Reaction_Choice Reagent_Check Assess Reagent Quality & Handling (Base, Solvents, Atmosphere) Reaction_Choice->Reagent_Check Analysis Analyze Crude Product (NMR, LC-MS) Reagent_Check->Analysis No_Product No Product Formed? Analysis->No_Product Result Side_Products Side Products or Isomers? Analysis->Side_Products Result Low_Conversion Low Conversion? Analysis->Low_Conversion Result No_Product->Reagent_Check Re-evaluate Reagents & Ylide/Carbanion Formation Side_Products->Reaction_Choice Re-evaluate Selectivity of the chosen reaction Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Conversion->Optimize_Conditions Purification_Loss Check for Purification Loss Optimize_Conditions->Purification_Loss

Caption: Initial troubleshooting workflow for low yield synthesis.

  • Confirm Starting Material Integrity: Purity of your starting materials—phenylacetaldehyde and the appropriate phosphorus reagent (e.g., a phosphonium salt or phosphonate)—is non-negotiable. Impurities can inhibit catalyst activity or introduce side reactions. Verify purity via NMR or GC-MS and ensure aldehydes have not oxidized to carboxylic acids.

  • Analyze the Crude Reaction Mixture: Before purification, take a sample of your crude product. An NMR or LC-MS analysis can reveal if the reaction failed, resulted in low conversion, or produced unexpected side products or the incorrect isomer (trans). This information is critical for diagnosis.

  • Re-evaluate Reagent Handling: Many reagents used in these syntheses, particularly strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), are extremely sensitive to air and moisture. Improper handling is a leading cause of reaction failure.

Section 2: Troubleshooting the Wittig Reaction

The Wittig reaction is a classic method for alkene synthesis.[2] However, achieving high cis (Z) selectivity with stabilized ylides, such as the one derived from ethyl (triphenylphosphoranylidene)acetate, is a significant challenge.

Question: I am using a Wittig reaction, and my primary product is the trans (E) isomer, not the desired cis (Z) isomer. Why is this happening and how can I fix it?

Answer: This is the most common pitfall when using a Wittig reaction for this target. The stereochemical outcome is dictated by the stability of the phosphorus ylide.

  • The Causality: The ylide required for your synthesis, (Ph₃P=CHCO₂Et), is a stabilized ylide because the negative charge of the carbanion is delocalized by the adjacent ester group. Stabilized ylides are less reactive and their reactions are often reversible. This reversibility allows the intermediates (oxaphosphetanes) to equilibrate to the more thermodynamically stable trans configuration, leading predominantly to the (E)-alkene.[3] Non-stabilized ylides (e.g., Ph₃P=CH₂), by contrast, react irreversibly and kinetically, favoring the cis product.[3]

Strategies to Promote cis (Z) Selectivity:

  • Use of "Salt-Free" Ylides: The presence of lithium salts (like LiBr from ylide generation with n-BuLi) can promote equilibration of the betaine intermediate, increasing the amount of the trans product.[3] Preparing the ylide with a sodium base like sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) in a non-coordinating solvent like toluene can create "salt-free" conditions, which often improves Z-selectivity.

  • Schlosser Modification: This modification involves adding a second equivalent of an organolithium reagent at low temperature after the initial aldehyde addition. This forms a β-oxido ylide, which is then protonated with a carefully chosen acid (like t-butanol) to favor the syn-betaine, leading to the Z-alkene upon warming. This is a more advanced technique requiring precise control.

Question: My Wittig reaction has a low yield, and I suspect the ylide is not forming properly. How can I troubleshoot this?

Answer: Incomplete ylide formation is a frequent cause of low conversion. The ylide is generated by deprotonating the corresponding phosphonium salt with a strong base.

  • Base Strength and Quality: The C-H bond alpha to the phosphorus in the phosphonium salt is acidic, but it still requires a very strong base.

    • n-Butyllithium (n-BuLi): This is a common choice. However, its concentration must be known accurately, as it degrades on storage. It is recommended to titrate your n-BuLi solution before use.

    • Sodium Hydride (NaH): Ensure you are using a fresh, high-quality dispersion. Wash the NaH with dry hexanes before use to remove the mineral oil it is stored in, which can interfere with the reaction.

  • Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents like THF or diethyl ether must be freshly distilled from a drying agent (e.g., sodium/benzophenone). Any trace of water will quench the base and the ylide.[4]

  • Temperature Control: Ylide formation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.

Question: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

Answer: TPPO is notoriously difficult to remove via standard column chromatography due to its polarity, often co-eluting with products of similar polarity.

  • Crystallization: If your product is a solid, recrystallization may leave the TPPO in the mother liquor. For oily products like the target ester, this is not an option.

  • Precipitation: After the reaction, you can often precipitate a large portion of the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexanes or a mixture of hexanes and ether, then filtering.

  • Extraction (for specific cases): Converting TPPO to a water-soluble salt by treating the crude mixture with MgCl₂ or ZnCl₂ in dichloromethane can allow for its removal via aqueous extraction, though this method's effectiveness can vary.

Section 3: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful alternative to the Wittig, typically offering easier byproduct removal.[5] The standard HWE reaction strongly favors the trans (E) product.[6] Therefore, to synthesize the cis isomer, a specific modification is required.

Question: I am trying to synthesize the cis ester using the Still-Gennari modification of the HWE reaction, but my yield is low and I'm still getting the trans product. What am I doing wrong?

Answer: The Still-Gennari modification is the premier method for synthesizing Z-α,β-unsaturated esters via the HWE reaction.[7] Its success hinges on very specific reagents and conditions designed to kinetically favor the Z-alkene.

Still_Gennari Reagents Key Reagents Phosphonate: Bis(trifluoroethyl) phosphonate Base: KHMDS or NaHMDS Additive: 18-Crown-6 Mechanism Mechanism for Z-Selectivity Electron-withdrawing groups (CF₃) on the phosphonate accelerate the elimination of the oxaphosphetane intermediate. The potassium/crown ether complex favors a specific transition state geometry. This combination kinetically traps the syn-intermediate, leading to rapid elimination to the Z-alkene before equilibration can occur. Reagents->Mechanism Enables

Caption: Key components of the Still-Gennari HWE modification.

Critical Troubleshooting Points for Still-Gennari:

  • The Phosphonate Reagent: You must use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (trifluoroethyl)phosphonoacetate. Using the standard triethyl phosphonoacetate will result in the E-isomer. These groups increase the acidity of the phosphonate and accelerate the final elimination step, which is key to Z-selectivity.[7]

  • The Base and Solvent: The reaction requires a strong, non-nucleophilic potassium base, with potassium hexamethyldisilazide (KHMDS) being the standard. This is used in combination with a solvent like THF. Sodium bases (like NaH or NaHMDS) are less effective for Z-selectivity in this modification.

  • The Crown Ether: The addition of 18-crown-6 is essential. It sequesters the potassium cation, preventing it from coordinating tightly with the intermediate oxyanion. This lack of coordination favors the kinetic pathway that leads to the Z-alkene.

  • Temperature: The reaction must be run at very low temperatures (-78 °C) to prevent the intermediates from equilibrating to the more stable trans pathway. The aldehyde must be added slowly at this temperature.

Table 1: Comparison of Olefination Methods for Ethyl cis-4-phenyl-2-butenoate

FeatureStandard Wittig ReactionSalt-Free WittigStandard HWE ReactionStill-Gennari HWE
Phosphorus Reagent Ph₃P=CHCO₂EtPh₃P=CHCO₂Et(EtO)₂P(O)CH₂CO₂Et(CF₃CH₂O)₂P(O)CH₂CO₂Et
Typical Base n-BuLi, NaHNaHMDS, KHMDSNaH, NaOEtKHMDS
Primary Isomer trans (E)cis (Z) favoredtrans (E)cis (Z)
Byproduct Triphenylphosphine oxideTriphenylphosphine oxideDiethyl phosphateBis(trifluoroethyl) phosphate
Byproduct Removal DifficultDifficultEasy (water-soluble)Easy (water-soluble)
Key Consideration Poor Z-selectivityRequires specific base prepIncorrect stereochemistryRequires specific, expensive reagents

Experimental Protocol: Still-Gennari Synthesis of Ethyl cis-4-phenyl-2-butenoate

This protocol is a representative procedure based on the Still-Gennari modification, which provides the highest and most reliable Z-selectivity.

Materials:

  • Bis(2,2,2-trifluoroethyl) (trifluoroethyl)phosphonoacetate

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-Crown-6

  • Phenylacetaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add bis(2,2,2-trifluoroethyl) (trifluoroethyl)phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Solvent Addition: Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Carbanion Formation: Slowly add a solution of KHMDS (1.05 eq) in THF to the phosphonate solution while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

  • Aldehyde Addition: Add freshly distilled phenylacetaldehyde (1.0 eq) dropwise to the reaction mixture. Ensure the internal temperature does not rise above -75 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the aldehyde.

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl cis-4-phenyl-2-butenoate.

References

  • Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
  • Ethyl Cis-4-Phenyl-2-Buteno
  • Synthesis of an Alkene via the Wittig Reaction. University Handout.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • The Wittig Reaction: Synthesis of Alkenes. University Handout.
  • The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Wittig Reaction. Organic Chemistry Portal.
  • Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)
  • Wittig reaction. Wikipedia.

Sources

Technical Support Center: Ethyl cis-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Stability Guide

Product Name: Ethyl cis-4-phenyl-2-butenoate CAS: 559062-83-8 Synonyms: Ethyl (Z)-4-phenylbut-2-enoate; (Z)-4-Phenyl-2-butenoic acid ethyl ester Support Tier: Advanced Research Applications[1][2][3]

Core Stability Analysis (The "Why" Behind the Instability)

Ethyl cis-4-phenyl-2-butenoate is a thermodynamically sensitive molecule.[1] Unlike its trans (E) counterpart, the cis (Z) isomer possesses inherent steric strain between the ester group and the benzylic methylene chain. This high-energy state makes it prone to relaxation pathways that researchers often mistake for "degradation."[1]

Primary Instability Vectors
Instability ModeTrigger FactorMechanismResult
Z

E Isomerization
Light (

), Heat, Radical Initiators
Thermodynamic Relaxation: The cis double bond rotates to the lower-energy trans configuration to relieve steric strain.[1]Formation of Ethyl trans-4-phenyl-2-butenoate (CAS 1205-84-1).[1][4][5]
Double Bond Migration Base, Acid, or Photo-excitation[1,5]-Sigmatropic Shift or Deprotonation: The

-protons (benzylic) are acidic.[1] Loss of a proton or photo-excitation can shift the double bond out of conjugation with the carbonyl.
Formation of deconjugated isomers (e.g., Ethyl 4-phenyl-3-butenoate).[1]
Hydrolysis Moisture, pH extremesNucleophilic Acyl Substitution: Water attacks the ester carbonyl.Breakdown into Ethanol and cis-4-phenyl-2-butenoic acid (solid precipitate).[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My LC-MS/GC shows a split peak or a new shoulder peak."

Diagnosis: Z


 E Isomerization. 
This is the most common issue. The cis isomer is photosensitive.[1] Exposure to ambient lab light (fluorescent UV) or elevated temperatures during GC injection can trigger rapid isomerization.
  • The Science: The activation energy for Z

    
     E rotation is lowered by the resonance stabilization of the radical intermediate formed during photo-excitation.
    
  • Solution:

    • Check your prep: Did you use amber glassware?

    • Check your method: High GC inlet temperatures (>200°C) can cause in-situ isomerization.[1] Switch to HPLC (reverse phase) with a column temperature

      
      C to verify if the isomer is present in the bulk sample or created during analysis.
      
Issue 2: "The compound smells like vinegar or wine, and the pH has dropped."

Diagnosis: Hydrolysis. Ethyl esters are susceptible to hydrolysis. If the "fruity/balsamic" odor turns sharp or ethanolic, the ester bond has cleaved.

  • The Science: Water acts as a nucleophile. This reaction is autocatalytic; the carboxylic acid produced lowers the pH, further accelerating hydrolysis.

  • Solution: Perform a solubility test. The ester is an oil; the hydrolysis product (acid) is a solid that may crystallize or cause cloudiness in organic solvents.

Issue 3: "I treated the compound with a weak base, and the UV spectrum changed completely."

Diagnosis: Base-Catalyzed Deconjugation. You likely deprotonated the


-carbon (benzylic position).
  • The Science: The protons at C4 (Ph-CH2 -CH=) are both benzylic and allylic (relative to the double bond).[1] They are highly acidic (

    
    ).[1] Even weak bases can remove a proton, creating a delocalized anion. Reprotonation often occurs at the 
    
    
    
    -position, shifting the double bond to form the non-conjugated isomer (Ph-CH=CH-CH2-COOEt), which breaks the UV-active enoate chromophore.[1]

Visualizing the Instability Pathways

The following diagram maps the kinetic and thermodynamic traps associated with this molecule.

StabilityPathways cluster_0 Storage Risks Cis Ethyl cis-4-phenyl-2-butenoate (Target Molecule) Trans Ethyl trans-4-phenyl-2-butenoate (Thermodynamic Sink) Cis->Trans Light (hν) / Heat (Z -> E Isomerization) Deconj Deconjugated Isomer (Ph-CH=CH-CH2-COOEt) Cis->Deconj Base / [1,5]-H Shift (Migration) Hydrolysis Hydrolysis Products (Acid + Ethanol) Cis->Hydrolysis H2O / H+

Figure 1: Reaction pathways leading to sample degradation.[6] The Red path (Isomerization) is the most frequent storage failure mode.

Validated Protocols

Protocol A: Quality Control via HPLC (Non-Destructive)

Use this method to distinguish between the cis-target and trans-impurity without inducing thermal isomerization.[1]

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (The cis isomer usually has a lower extinction coefficient than the trans due to steric loss of planarity).

  • Expected Result: The cis isomer is more polar (due to the dipole moment of the ester/phenyl interaction) and typically elutes before the trans isomer in reverse-phase conditions.

Protocol B: Proper Storage (The "Argon Blanket")
  • Container: Amber glass vial (Type I borosilicate).

  • Atmosphere: Purge headspace with dry Argon or Nitrogen for 30 seconds before sealing.

  • Temperature: Store at 2°C – 8°C. Do not freeze unless the solvent system is verified, as phase separation can induce local concentration gradients that favor polymerization.

  • Light: Absolute darkness is required.

Decision Tree: Is My Sample Usable?

DecisionTree Start Sample Purity Check IsomerCheck Is impurity > 5%? Start->IsomerCheck IdentityCheck Is impurity Trans-isomer? IsomerCheck->IdentityCheck Yes Action_Use Action: Use Immediately (Account for purity) IsomerCheck->Action_Use No HydrolysisCheck Is impurity Acid? IdentityCheck->HydrolysisCheck No Action_Purify Action: Flash Chromatography (Silica, Hexane/EtOAc) IdentityCheck->Action_Purify Yes (Z/E mix) Action_Discard Action: Discard Sample (Irreversible degradation) HydrolysisCheck->Action_Discard Yes (Chemical change) HydrolysisCheck->Action_Discard Unknown

Figure 2: Workflow for assessing sample viability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11298438, Ethyl cis-4-phenyl-2-butenoate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl 2-butenoate Isomers and Spectra. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link][7]

  • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews.[1] (General mechanism of alkene isomerization).

Sources

Technical Support Center: Catalyst Selection for Ethyl cis-4-phenyl-2-butenoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in reactions involving ethyl cis-4-phenyl-2-butenoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, repeatable, and efficient. Our focus is on providing not just solutions, but also the scientific reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you may encounter during the catalytic treatment of ethyl cis-4-phenyl-2-butenoate.

Question 1: My hydrogenation of the C=C double bond is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete hydrogenation is a frequent issue. The causes can be multifaceted, ranging from catalyst deactivation to suboptimal reaction conditions.

  • Catalyst Deactivation: Palladium-based catalysts, commonly used for such hydrogenations, are susceptible to deactivation.[1][2] One primary reason is the blockage of catalyst pores by reactants or products, which hinders access to the active palladium sites.[1] Another common issue is poisoning by impurities like sulfur or halides in the substrate or solvent.[3]

    • Solution: Ensure the purity of your ethyl cis-4-phenyl-2-butenoate and solvents. If catalyst poisoning is suspected, a purification step for the starting material may be necessary. For pore blockage, consider altering the solvent to improve the solubility of all components. A regeneration protocol, such as washing the catalyst with a suitable solvent like chloroform and glacial acetic acid, can sometimes restore activity.[1]

  • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and solvent choice all play a crucial role.

    • Solution:

      • Pressure: While atmospheric pressure can work, for more stubborn reductions, increasing the hydrogen pressure (e.g., to 5 bar) can significantly enhance the reaction rate.[4][5]

      • Temperature: Moderate temperatures (e.g., 70°C) are often effective.[4][5] Excessively high temperatures can sometimes lead to side reactions.

      • Solvent: The choice of solvent can influence both the rate and selectivity of the reaction.[4] For hydrogenations, solvents like ethanol, ethyl acetate, or THF are commonly employed. It's worth screening a few solvents to find the optimal one for your specific catalyst system.

Question 2: I'm observing significant isomerization of my cis-alkene to the trans-isomer. How can I minimize this side reaction?

Answer:

The trans-isomer of 4-phenyl-2-butenoate is thermodynamically more stable than the cis-isomer due to reduced steric strain. Therefore, some degree of isomerization is often expected, especially under prolonged reaction times or at elevated temperatures.

  • Reaction Time and Temperature: The longer the reaction, the more opportunity for isomerization to occur.

    • Solution: Monitor the reaction progress closely using techniques like GC or TLC.[6] Stop the reaction as soon as the desired conversion of the starting material is achieved. Lowering the reaction temperature can also help to disfavor the isomerization pathway.

  • Catalyst Choice: The nature of the catalyst can influence the extent of isomerization.

    • Solution: If isomerization is a persistent issue with a particular catalyst (e.g., a standard Pd/C), consider screening other catalysts. For instance, certain ruthenium-based catalysts have shown good selectivity in the hydrogenation of unsaturated esters while minimizing C=C bond isomerization under mild conditions.[7]

Question 3: My catalyst appears to be losing activity over time or upon reuse. What is causing this and can I prevent it?

Answer:

Catalyst deactivation is a common problem in heterogeneous catalysis.[2] The primary causes are often poisoning, fouling, or sintering of the metal particles.

  • Poisoning: As mentioned, impurities in the substrate or solvent can irreversibly bind to the active sites of the catalyst.[3]

    • Solution: Rigorous purification of all reaction components is the best preventative measure.

  • Fouling: This occurs when byproducts or polymerized materials deposit on the catalyst surface, blocking active sites.[1]

    • Solution: Optimizing reaction conditions to minimize side reactions can help. If fouling occurs, a washing step or a calcination procedure (for robust inorganic supports) might regenerate the catalyst.

  • Sintering: At higher temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature to minimize sintering.

Catalyst Regeneration Protocol (Example for Pd/C)
  • Filter the catalyst from the reaction mixture.

  • Wash the catalyst thoroughly with a solvent that dissolves the reactants and products (e.g., ethyl acetate, followed by a more polar solvent like ethanol).

  • For more stubborn fouling, a wash with a dilute acid or base solution (if compatible with the support) may be effective.

  • A reported method for regenerating a deactivated palladium catalyst involves washing with chloroform and glacial acetic acid.[1]

  • Dry the catalyst under vacuum before reuse.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection and reaction optimization for ethyl cis-4-phenyl-2-butenoate.

Question 4: What are the best catalysts for the selective hydrogenation of the C=C bond in ethyl cis-4-phenyl-2-butenoate without reducing the ester group?

Answer:

For the selective hydrogenation of the carbon-carbon double bond in an α,β-unsaturated ester like ethyl cis-4-phenyl-2-butenoate, palladium on carbon (Pd/C) is a standard and effective choice.[8][9] It is generally selective for the reduction of alkenes and alkynes in the presence of less reactive functional groups like esters.

  • Primary Recommendation: 5% or 10% Pd/C is a good starting point.

  • Alternatives:

    • Platinum-based catalysts (e.g., PtO₂, Pt/C): These are also effective for alkene hydrogenation.[9]

    • Ruthenium-based catalysts: Certain Ru catalysts can be highly selective for the hydrogenation of the C=C bond in unsaturated esters, sometimes offering advantages in terms of reduced isomerization.[7]

Question 5: How does the choice of solvent affect my reaction?

Answer:

The solvent can have a significant impact on both the rate and selectivity of your reaction.[4]

  • Solubility: The solvent must be able to dissolve the substrate and allow for good interaction with the solid catalyst.

  • Polarity: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, which in turn can affect which functional group is preferentially hydrogenated.[4] For instance, in some systems, polar solvents can favor the hydrogenation of a carbonyl group, while nonpolar solvents might favor the reduction of an aromatic ring.

  • Protic vs. Aprotic: Protic solvents (like alcohols) can sometimes participate in the reaction mechanism, for example, by acting as a proton source.

A general recommendation is to start with common hydrogenation solvents like ethanol, ethyl acetate, or THF and optimize from there.

Question 6: What analytical techniques are best for monitoring the progress of my reaction?

Answer:

Real-time or frequent monitoring of your reaction is crucial for achieving high yields and minimizing side products.

  • Gas Chromatography (GC): This is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product(s).[6] It provides quantitative data on the composition of the reaction mixture. A typical method would use a non-polar capillary column (like an HP-5) and a Flame Ionization Detector (FID).[6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to get a snapshot of the reaction progress. By spotting the reaction mixture alongside the starting material, you can visually track the conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the disappearance of the vinyl proton signals of the starting material and the appearance of the aliphatic proton signals of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretching frequency can be monitored to track the progress of the hydrogenation.

Question 7: I need to perform an asymmetric hydrogenation to obtain a specific enantiomer. What type of catalysts should I consider?

Answer:

For asymmetric hydrogenation, you will need a chiral catalyst. These typically consist of a transition metal (like rhodium, ruthenium, or iridium) complexed with a chiral ligand.

  • Common Ligand Classes:

    • Chiral Phosphines: Ligands such as BINAP, DuPhos, and Josiphos are widely used in asymmetric hydrogenation.

    • Chiral Diamines: These can also be effective in certain catalytic systems.

The selection of the specific metal and ligand combination is highly substrate-dependent and often requires screening of a library of catalysts to find the optimal one for high enantioselectivity.

Visualizations and Protocols

Decision Workflow for Catalyst Selection

CatalystSelection start Define Reaction Goal q1 Selective C=C Hydrogenation? start->q1 q2 Asymmetric Hydrogenation? q1->q2 No chiral_cat Screen Chiral Catalysts: - Ru, Rh, Ir complexes - Chiral Ligands (e.g., BINAP) q1->chiral_cat Yes cat_pdc Start with Pd/C q2->cat_pdc Yes check_conversion Check Conversion & Selectivity cat_pdc->check_conversion optimize Optimize Conditions: - Pressure - Temperature - Solvent check_conversion->optimize Suboptimal end_goal Achieve Desired Product check_conversion->end_goal Successful troubleshoot Troubleshoot: - Catalyst Deactivation - Isomerization optimize->troubleshoot troubleshoot->cat_pdc Re-evaluate check_ee Check Enantiomeric Excess (ee) chiral_cat->check_ee optimize_chiral Optimize for High ee check_ee->optimize_chiral Low ee check_ee->end_goal High ee optimize_chiral->chiral_cat Re-screen

Caption: A decision-making workflow for selecting the appropriate catalyst for reactions of ethyl cis-4-phenyl-2-butenoate.

General Protocol for Catalytic Hydrogenation of Ethyl cis-4-phenyl-2-butenoate
  • Reactor Setup: To a clean, dry hydrogenation vessel, add ethyl cis-4-phenyl-2-butenoate (1 equivalent) and a suitable solvent (e.g., ethanol, ~0.1 M concentration).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Purging: Seal the vessel and purge the headspace with nitrogen or argon to remove oxygen. Then, purge with hydrogen gas.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 25-70°C).

  • Monitoring: Periodically take small aliquots of the reaction mixture (be sure to safely vent the pressure first), filter through a small plug of celite or a syringe filter to remove the catalyst, and analyze by GC or TLC to monitor the progress.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified if necessary (e.g., by column chromatography or distillation).

References

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Journal of Catalysis. [Link]

  • Poisoning and deactivation of palladium catalysts.
  • A Sustainable Approach to Selective Hydrogenation of Unsaturated Esters and Aldehydes with Ruthenium Catalysts. ChemCatChem. [Link]

  • Cis-Trans Isomers. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Cis and Trans Isomers and Cis Trans Practice Problems. Chemistry Steps. [Link]

  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]

  • Initial reaction rates for the hydrogenation of 4-phenyl-2-butanone in... ResearchGate. [Link]

  • Cis/Trans Isomerism in Alkenes | Stereoisomers, Stability & Steric Strain. YouTube. [Link]

Sources

Temperature optimization for Ethyl cis-4-phenyl-2-butenoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Control Strategies for Ethyl cis-4-phenyl-2-butenoate

Current Status: Operational Topic: Stereoselective Synthesis & Thermal Optimization Ticket ID: CHEM-SUP-8821

Executive Summary: The Thermodynamic Trap

Welcome to the technical support hub for Ethyl cis-4-phenyl-2-butenoate (also known as Ethyl (Z)-4-phenylbut-2-enoate).

As a researcher, you are likely facing the "Thermodynamic Trap." The target molecule contains a cis (Z) alkene conjugated with an ester. Spatially, the phenyl ring at the


-position and the ethyl ester group create significant steric strain in the cis configuration. Thermodynamics aggressively favors the trans (E) isomer (approx. 3-4 kcal/mol more stable).

To access the cis isomer, you must abandon thermodynamic equilibrium and rely strictly on Kinetic Control or Surface-Selective Catalysis . This guide details the two primary industry-standard pathways: the Still-Gennari Olefination and Lindlar Hydrogenation , with a specific focus on temperature as the governing variable.

Pathway A: Cryogenic Kinetic Control (Still-Gennari)

The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the "Gold Standard" for synthesizing cis-unsaturated esters. Unlike the classic HWE (which gives trans), this method uses electron-deficient phosphonates to accelerate the elimination step.

The Mechanism: The reaction proceeds through an oxaphosphetane intermediate.[1]

  • Low Temperature (-78°C): Ensures the initial addition is irreversible and kinetically controlled.

  • Electron-Withdrawing Groups (Trifluoroethyl): These destabilize the oxaphosphetane, forcing it to collapse into the alkene faster than the C-C bond can rotate. If the bond rotates, you get the trans isomer.[2]

Visualizing the Kinetic Pathway

The following diagram illustrates why temperature control is non-negotiable.

StillGennari_Mechanism cluster_warning CRITICAL FAILURE POINT Start Aldehyde + Phosphonate Anion Inter_Z cis-Oxaphosphetane (Kinetic Intermediate) Start->Inter_Z Fast Addition (-78°C) Inter_E trans-Oxaphosphetane (Thermodynamic Intermediate) Start->Inter_E Slow Addition Inter_Z->Inter_E Bond Rotation (Occurs if T > -60°C) Inter_Z->Inter_E Prod_Z Target: cis-Alkene (Z-Isomer) Inter_Z->Prod_Z Fast Elimination (Due to CF3 groups) Prod_E Impurity: trans-Alkene (E-Isomer) Inter_E->Prod_E Elimination

Caption: Kinetic vs. Thermodynamic pathways. Warming above -60°C triggers bond rotation, irreversibly degrading Z-selectivity.

Optimized Protocol (Still-Gennari)
  • Reagents: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS (base), 18-Crown-6.

  • Substrate: Phenylacetaldehyde (Note: Freshly distill to remove polymers).

StepTemperatureCritical ActionWhy?
1. Deprotonation -78°CAdd KHMDS to Phosphonate/18-C-6 slowly.Prevents localized heating; 18-C-6 dissociates K+ to boost anion reactivity.
2. Addition -78°CAdd Phenylacetaldehyde dropwise.Maintains kinetic control.[3] High concentration of aldehyde favors Z-formation.
3. Reaction -78°CStir for 1-2 hours.Do not warm up. The elimination must happen here.
4. Quench -78°CAdd saturated NH₄Cl before removing cooling bath.Protonation stops equilibration. Warming unquenched mixture destroys Z-ratio.

Pathway B: Surface-Selective Catalysis (Lindlar)

If you are reducing Ethyl 4-phenyl-2-butynoate (the alkyne precursor), you are using heterogeneous catalysis. Here, "Temperature Optimization" is a tug-of-war between reaction rate and over-reduction .

The Mechanism: Lindlar's catalyst is Palladium supported on CaCO₃, poisoned with Lead (Pb).[4][5]

  • Pb Poisoning: Deactivates the highly active sites responsible for reducing alkenes to alkanes.

  • Quinoline (Additive): Occupies the catalyst surface, physically blocking the bulky alkene product from re-adsorbing, while allowing the linear alkyne to bind.

Troubleshooting Decision Tree

Use this logic flow to diagnose yield/selectivity issues in your hydrogenation.

Caption: Diagnostic logic for Lindlar Hydrogenation. Red nodes indicate critical failure modes; Green nodes indicate corrective actions.

Optimized Protocol (Lindlar)
  • Precursor: Ethyl 4-phenyl-2-butynoate.

  • Catalyst: Lindlar Catalyst (5% Pd/CaCO₃ + Pb).

  • Additive: Quinoline (Synthetic Grade).

ParameterStandard RangeOptimization Advice
Temperature 10°C – 25°CStart at 10°C . Lower temperatures improve selectivity by increasing the difference in adsorption affinity between alkyne and alkene.
H₂ Pressure 1 atm (Balloon)Do not use high pressure. High pressure forces H₂ into the subsurface, bypassing the Pb-poisoned outer layer, causing over-reduction.
Quinoline 1-5% v/vEssential. If you see >5% alkane impurity, increase quinoline loading to displace the alkene product.

FAQ: Thermal Stability & Handling

Q: Can I distill the product to purify the cis isomer? A: Proceed with extreme caution. Ethyl cis-4-phenyl-2-butenoate is thermally labile. Prolonged heating above 100°C will cause thermal isomerization to the trans isomer.

  • Recommendation: Use high-vacuum distillation (< 1 mmHg) to keep the pot temperature below 60°C. If this is not possible, rely on column chromatography (Silica gel, Hexane/EtOAc).

Q: Why did my Still-Gennari reaction turn yellow/brown upon warming? A: This often indicates polymerization of the Phenylacetaldehyde or base-catalyzed degradation.

  • Fix: Ensure the quench (NH₄Cl) is performed at -78°C. The base (KHMDS) must be neutralized before the solution experiences thermal energy.

Q: My Lindlar reaction has 10% starting material left, but alkane is appearing. What do I do? A: Stop the reaction. It is better to separate the alkyne starting material (which is much less polar) via chromatography than to lose yield to the over-reduced alkane (which is very difficult to separate from the alkene).

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[6] A useful modification of the Horner-Emmons olefination.[6][7] Tetrahedron Letters, 24(41), 4405-4408.

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450.

  • Smonou, I. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Catalysis Science & Technology.

  • Touchard, F. (2005).[6] Efficient and Scalable Protocol for the Z-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination.[6] Chemistry – A European Journal.

Sources

Technical Support Center: Preventing Isomerization of Ethyl cis-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl cis-4-phenyl-2-butenoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive compound.[1] The cis-configuration of Ethyl 4-phenyl-2-butenoate is crucial for its reactivity and utility in the synthesis of fine chemicals and pharmaceuticals.[1] However, its α,β-unsaturated ester structure makes it susceptible to isomerization to the more thermodynamically stable trans-isomer, which can significantly impact reaction outcomes and product purity.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the isomeric integrity of your material throughout your experimental workflow.

I. Understanding the Isomerization Challenge

Q1: Why is my Ethyl cis-4-phenyl-2-butenoate isomerizing to the trans form?

Isomerization from the cis to the trans configuration in α,β-unsaturated esters like Ethyl 4-phenyl-2-butenoate is a common challenge driven by the greater thermodynamic stability of the trans isomer.[2][3] This conversion can be initiated or accelerated by several factors during your experimental process. The primary culprits are:

  • Acid or Base Catalysis: Trace amounts of acidic or basic impurities in your reaction mixture, solvents, or on glassware can catalyze the isomerization process.[4]

  • Thermal Stress: Elevated temperatures during reactions, distillations, or even prolonged storage at ambient temperature can provide the activation energy needed for the cis-trans conversion.[3][5]

  • Photochemical Isomerization: Exposure to ultraviolet (UV) light, and sometimes even ambient laboratory light, can induce photochemical isomerization.[6][7][8]

  • Presence of Radicals: Radical species in the reaction medium can also facilitate isomerization.

The diagram below illustrates the general pathways through which these factors can lead to the undesired trans-isomer.

Isomerization_Pathways cluster_cis Initial State cluster_trans Final State cluster_catalysts Cis_Isomer Ethyl cis-4-phenyl-2-butenoate Trans_Isomer Ethyl trans-4-phenyl-2-butenoate Cis_Isomer->Trans_Isomer Isomerization Acid_Base Acid/Base Catalysis Acid_Base->Cis_Isomer Protonation/ Deprotonation Heat Thermal Energy Heat->Cis_Isomer Increased Molecular Collisions Light UV/Light Exposure Light->Cis_Isomer Excitation to Pi-System

Caption: Factors catalyzing the isomerization of Ethyl cis-4-phenyl-2-butenoate.

II. Troubleshooting Guide: Synthesis and Work-up

Q2: I'm observing significant trans-isomer formation during my synthesis. How can I minimize this?

The conditions of your synthesis play a critical role in preserving the cis stereochemistry. Here are some key areas to troubleshoot:

Reaction Conditions:

ParameterProblemRecommended ActionRationale
Temperature High reaction temperaturesMaintain the lowest possible temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.Thermal energy can overcome the rotational barrier of the double bond, leading to isomerization.[5]
pH Presence of acidic or basic reagents/catalystsIf possible, choose neutral reaction pathways. If acids or bases are necessary, use the mildest effective options and quench them promptly and carefully at low temperatures.Both acids and bases can catalyze isomerization through mechanisms involving protonation or deprotonation of the ester.[4]
Reaction Time Prolonged reaction timesMonitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to your satisfaction.The longer the cis-isomer is exposed to potentially isomerizing conditions, the greater the extent of conversion to the trans-isomer.

Work-up and Purification:

  • Quenching: When neutralizing acidic or basic reaction mixtures, perform the quench at low temperatures (e.g., 0 °C) and add the quenching agent slowly to avoid localized heat generation.

  • Extraction: Use dilute, pre-chilled aqueous solutions for washing. Minimize the number of extractions and the contact time with the aqueous phase, especially if it is not neutral.

  • Solvent Removal: Employ rotary evaporation at the lowest practical temperature and pressure. Avoid heating the flask excessively.

  • Chromatography: If column chromatography is necessary, consider using a neutral stationary phase like silica gel that has been treated with a neutralizing agent (e.g., triethylamine in the eluent). Perform the chromatography quickly and at room temperature.

Q3: Can my choice of reagents influence isomerization?

Absolutely. Certain reagents, even if not explicitly acidic or basic, can contain impurities that catalyze isomerization.

  • Starting Materials: Ensure the purity of your starting materials. For instance, in a Wittig or Horner-Wadsworth-Emmons reaction, the isomeric purity of your reagents is paramount.

  • Solvents: Use high-purity, anhydrous solvents. Some lower-grade solvents can contain acidic or basic impurities.

  • Catalysts: Be mindful of the potential for catalysts to induce isomerization. For example, some metal catalysts used in cross-coupling reactions can also facilitate cis-trans isomerization.

III. Troubleshooting Guide: Purification and Storage

Q4: How can I purify my Ethyl cis-4-phenyl-2-butenoate to remove the trans-isomer?

Separating cis and trans isomers can be challenging due to their similar physical properties.[9] However, several techniques can be effective:

  • Flash Column Chromatography: This is often the most accessible method. A non-polar eluent system (e.g., hexane/ethyl acetate) on silica gel can often provide good separation. The trans-isomer is typically less polar and will elute first.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC is a powerful technique for separating cis and trans isomers.[10][11]

  • Distillation: While fractional distillation can sometimes separate isomers with sufficiently different boiling points, it is often not practical for cis/trans isomers of similar molecular weight. The required high temperatures can also promote further isomerization.

Experimental Protocol: Flash Chromatography for Isomer Separation

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC or GC to identify those containing the pure cis-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Q5: What are the best practices for storing Ethyl cis-4-phenyl-2-butenoate to prevent long-term isomerization?

Proper storage is critical for maintaining the isomeric purity of your compound.

Storage ParameterRecommendationRationale
Temperature Store at low temperatures, preferably at or below -20°C.Reduces the thermal energy available to overcome the isomerization barrier.
Light Store in an amber vial or a container wrapped in aluminum foil.Prevents photochemical isomerization initiated by UV or ambient light.[6][7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, which could lead to degradation and the formation of acidic byproducts.
Purity Ensure the material is free from acidic or basic impurities before long-term storage.Trace impurities can catalyze isomerization over time.

IV. Analytical Methods for Isomer Quantification

Q6: How can I accurately determine the cis:trans ratio in my sample?

Several analytical techniques can be used to quantify the isomeric ratio. The choice of method will depend on the available instrumentation and the required level of accuracy.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is often the quickest and most straightforward method. The vinyl protons of the cis and trans isomers will have distinct chemical shifts and coupling constants. Integration of these signals allows for direct quantification.

  • Gas Chromatography (GC): With an appropriate column and temperature program, GC can provide excellent separation of cis and trans isomers, allowing for their quantification based on peak area.

  • High-Performance Liquid Chromatography (HPLC): As mentioned for purification, HPLC is also a highly effective analytical tool for separating and quantifying isomers.[12]

The workflow for quantifying the isomeric ratio is depicted below.

Quantification_Workflow Sample Ethyl 4-phenyl-2-butenoate (cis/trans mixture) NMR ¹H NMR Spectroscopy Sample->NMR GC Gas Chromatography Sample->GC HPLC High-Performance Liquid Chromatography Sample->HPLC Data_Analysis Data Analysis (Integration/Peak Area) NMR->Data_Analysis GC->Data_Analysis HPLC->Data_Analysis Ratio Determine cis:trans Ratio Data_Analysis->Ratio

Caption: Workflow for the quantification of cis/trans isomers.

V. Frequently Asked Questions (FAQs)

Q7: Is the trans-isomer always the major product if isomerization occurs?

Yes, in most cases, the trans-isomer is thermodynamically more stable than the cis-isomer due to reduced steric strain.[13] Therefore, under conditions that allow for equilibration, the trans-isomer will be the predominant species.[3]

Q8: Can I convert the unwanted trans-isomer back to the cis-isomer?

While it is possible to photochemically isomerize the trans-isomer back to the cis-isomer using UV light, this process often leads to a photostationary state, which is a mixture of both isomers.[3][6][8] Achieving a high yield of the pure cis-isomer through this method can be difficult and may not be practical on a preparative scale. It is generally more effective to prevent isomerization in the first place.

Q9: Does the solvent have a significant effect on the rate of isomerization?

Yes, the choice of solvent can influence the rate of isomerization. Polar solvents can sometimes facilitate isomerization, particularly in the presence of trace impurities. Additionally, solvents that are not rigorously purified may contain acidic or basic residues that can catalyze the process.

Q10: Are there any additives I can use to inhibit isomerization?

The use of radical inhibitors, such as butylated hydroxytoluene (BHT), can sometimes be beneficial if radical-mediated isomerization is a concern. However, the most effective approach is to scrupulously avoid the primary drivers of isomerization: acid/base contaminants, heat, and light.

VI. References

  • Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat. (n.d.). Grasas y Aceites. Retrieved February 7, 2026, from

  • Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. (n.d.). Applied and Environmental Microbiology. Retrieved February 7, 2026, from

  • US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. (n.d.). Canadian Science Publishing. Retrieved February 7, 2026, from

  • Ethyl Cis-4-Phenyl-2-Butenoate. (n.d.). Chem-Impex. Retrieved February 7, 2026, from

  • The cis^trans isomerase of unsaturated fatty acids in Pseudomonas and Vibrio: biochemistry, molecular biology. (n.d.). FEMS Microbiology Letters. Retrieved February 7, 2026, from

  • Cis–trans isomerism. (n.d.). Wikipedia. Retrieved February 7, 2026, from

  • Cis/Trans Isomerism in Alkenes | Stereoisomers, Stability & Steric Strain. (2021, February 13). YouTube. Retrieved February 7, 2026, from

  • Tailoring the Cis‐Trans Isomerization of Amides. (n.d.). ResearchGate. Retrieved February 7, 2026, from

  • Cis-Trans Isomers (Geometric Isomers). (2022, August 15). Chemistry LibreTexts. Retrieved February 7, 2026, from

  • Cis-and trans-configurations of a,b-unsaturated esters. (n.d.). ResearchGate. Retrieved February 7, 2026, from

  • Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. (n.d.). PMC - NIH. Retrieved February 7, 2026, from

  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from

  • Lewis acid catalysis of photochemical reactions. 4. Selective isomerization of cinnamic esters. (n.d.). Journal of the American Chemical Society. Retrieved February 7, 2026, from

  • Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat. (2018, February 16). Grasas y Aceites. Retrieved February 7, 2026, from

  • PHOTOCHEMICAL ISOMERIZATION OF CINNAMIC ACID IN AQUEOUS SOLUTIONS. (n.d.). The Journal of Physical Chemistry. Retrieved February 7, 2026, from

  • Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography. (2008, December 16). PubMed. Retrieved February 7, 2026, from

  • Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. (n.d.). Bioscience, Biotechnology, and Biochemistry. Retrieved February 7, 2026, from

  • Quantifying Cis- and Trans-Alkenes. (2021, May 24). ChemistryViews. Retrieved February 7, 2026, from

  • s-cis and s-trans Conformations of Dienes. (2017, May 12). Master Organic Chemistry. Retrieved February 7, 2026, from

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. (n.d.). Canadian Science Publishing. Retrieved February 7, 2026, from

  • Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. (n.d.). RSC Publishing. Retrieved February 7, 2026, from

  • CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. (2022, June 15). Books. Retrieved February 7, 2026, from

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). PubMed. Retrieved February 7, 2026, from

  • Isomerization of trans-cinnamic acid to cis-cinnamic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. (n.d.). ResearchGate. Retrieved February 7, 2026, from

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • Substituent effects on the trans/ cis isomerization and stability of diazenes. (n.d.). ResearchGate. Retrieved February 7, 2026, from

  • Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity. (2018, June 23). PMC. Retrieved February 7, 2026, from

  • Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters. (n.d.). ResearchGate. Retrieved February 7, 2026, from

  • Thermal rearrangement of α,β- to β,γ-unsaturated esters. Evidence for a 1,5-hydrogen transfer mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved February 7, 2026, from

  • Synthesis of α,β-unsaturated esters. (n.d.). ResearchGate. Retrieved February 7, 2026, from

  • US6054607A - Process for the preparation of cinnamic acid esters. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. (2020, April 7). Chemical Society Reviews. Retrieved February 7, 2026, from

  • Chromatographic analysis of cis/trans carotenoid isomers. (n.d.). PubMed. Retrieved February 7, 2026, from

  • SYNTHESIS OF CINNAMIC ACID ESTERS. (2019, April 28). ASPIRE. Retrieved February 7, 2026, from

  • ethyl (2E)-4-oxo-4-phenyl-2-butenoate. (n.d.). ChemSynthesis. Retrieved February 7, 2026, from

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. (n.d.). PMC. Retrieved February 7, 2026, from

  • (E)-Ethyl 4-oxo-4-phenylbut-2-enoate. (n.d.). BLDpharm. Retrieved February 7, 2026, from

  • CAS No : 17450-56-5 | Product Name : ethyl (E)-4-oxo-4-phenylbut-2-enoate. (n.d.). Toronto Research Chemicals. Retrieved February 7, 2026, from

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Ethyl cis-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of Ethyl cis-4-phenyl-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into impurity detection and quantification. As a versatile compound used in the synthesis of fine chemicals and pharmaceuticals, ensuring its purity is paramount for safety, efficacy, and regulatory compliance.[1] This document offers a series of frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analytical chemistry of Ethyl cis-4-phenyl-2-butenoate and its impurities.

Q1: What are the most common impurities I should expect to find in a sample of Ethyl cis-4-phenyl-2-butenoate?

A1: Impurities can originate from the synthesis process or from degradation over time.[2] Understanding the synthetic route is key to predicting potential process-related impurities. Common impurities include:

  • Geometrical Isomer: The most common impurity is the trans-isomer, Ethyl (E)-4-phenylbut-2-enoate.[3][4] Due to the similar structure, its separation can be challenging but is critical.

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Wittig or Horner-Wadsworth-Emmons reaction), residual starting materials like phenylacetaldehyde or organophosphorus reagents may be present.

  • Process-Related By-products: Side reactions can generate various unintended molecules. For instance, in syntheses involving Michael addition, related ester by-products can form.[5]

  • Degradation Products: The ester functional group is susceptible to hydrolysis, which would form cis-4-phenyl-2-butenoic acid. Oxidation of the double bond or phenyl ring can also occur under improper storage conditions.

Impurity Type Example Typical Source
Geometrical IsomerEthyl trans-4-phenyl-2-butenoateSynthesis
Starting MaterialPhenylacetaldehydeSynthesis (Incomplete Reaction)
By-productDiethyl phosphonateSynthesis (Wittig-Horner-Emmons)
Degradationcis-4-phenyl-2-butenoic acidHydrolysis (Storage)
Q2: What is the recommended primary analytical technique for routine purity testing and impurity profiling?

A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the industry-standard and most recommended technique.[2][6]

Causality: HPLC is exceptionally well-suited for this analysis because Ethyl cis-4-phenyl-2-butenoate is a non-volatile, thermally stable organic molecule.[6]

  • High Resolution: HPLC provides excellent separation of the main component from closely related impurities, including the critical cis/trans isomers.[6]

  • Sensitivity & Quantification: With a UV detector, the phenyl group's chromophore allows for sensitive detection and accurate quantification of impurities, even at trace levels.[2]

  • Robustness: Once developed and validated, HPLC methods are highly reproducible and reliable for quality control environments.[7]

Q3: When is Gas Chromatography-Mass Spectrometry (GC-MS) a more appropriate choice?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) should be your method of choice for identifying unknown volatile or semi-volatile impurities.[8]

Causality:

  • Identification Power: The mass spectrometer provides structural information based on the fragmentation pattern of a molecule, which is invaluable for identifying unknown peaks that cannot be confirmed with standards.[9][10] The NIST library is a powerful tool for comparing mass spectra to identify components.[10]

  • Volatility: GC is excellent for separating compounds that are volatile and thermally stable. This makes it ideal for detecting residual solvents or low molecular weight synthesis by-products.[8]

A key consideration is the thermal stability of your analyte. Some esters can degrade at high injector temperatures, potentially showing artifact peaks.[11] If this is suspected, a lower injector temperature or derivatization may be necessary.[11]

Q4: Can I use spectroscopic techniques like NMR for impurity analysis?

A4: Yes, spectroscopic techniques are powerful complementary tools, particularly for structural confirmation.

  • Nuclear Magnetic Resonance (NMR): NMR is unparalleled for structural elucidation of unknown impurities once they are isolated.[12] Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining purity without needing a specific reference standard for the analyte itself, offering high accuracy and precision.[8] However, its sensitivity is generally lower than chromatographic methods.[8][13]

  • Fourier Transform Infrared (FTIR) & Raman Spectroscopy: These techniques are excellent for rapid raw material identification and screening.[13][14] They can detect gross contamination or confirm the presence of key functional groups. However, they typically lack the sensitivity to detect and quantify impurities at the low levels required by pharmaceutical regulations (e.g., <0.1%).[13]

Q5: My method needs to be validated. What are the essential parameters I must evaluate according to ICH guidelines?

A5: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15] According to the International Council for Harmonisation (ICH) Q2(R1) and the revised Q2(R2) guidelines, the following parameters are critical for impurity quantification methods:[16][17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[16] For impurity tests, this involves demonstrating separation from the main peak and other impurities.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

  • Accuracy: The closeness of test results to the true value. This is often assessed by spiking the sample with known quantities of impurities.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[9]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Ethyl cis-4-phenyl-2-butenoate.

Workflow for General Impurity Analysis ```dot

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application A Sample Received B Select Primary Method (e.g., HPLC-UV) A->B C Method Development & Optimization B->C D Method Validation (as per ICH Q2) C->D E Assess Specificity, Linearity, Accuracy, Precision, etc. D->E F Routine Sample Analysis E->F G Peak Detected F->G H Quantify Known Impurities G->H Known I Identify Unknowns (e.g., using GC-MS, NMR) G->I Unknown

Caption: Logic flowchart for troubleshooting common HPLC issues.

Detailed Experimental Protocols

The following protocols are provided as validated starting points and should be optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Purity and Impurity Determination

This Reversed-Phase HPLC (RP-HPLC) method is designed for the accurate quantification of Ethyl cis-4-phenyl-2-butenoate and the separation of its primary impurities.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for this molecule. [20]
Mobile Phase A WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Gradient 60% B to 95% B over 20 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column. [7]
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity. [20]
UV Detection 258 nmWavelength for good sensitivity based on the compound's chromophore. [7]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve Ethyl cis-4-phenyl-2-butenoate reference standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Prepare serial dilutions for linearity assessment.

  • Sample Preparation: Prepare the test sample at the same concentration (1.0 mg/mL) using the same diluent.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2%.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the percentage of impurities using the area percent method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Protocol 2: GC-MS Method for Identification of Volatile Impurities

This method is designed to separate and identify volatile and semi-volatile impurities.

Parameter Condition Rationale
Column HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile organics. [8]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas compatible with MS detection. [8]
Injector Temp. 250 °CHot enough to volatilize the sample but low enough to minimize thermal degradation. [8]
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Scan Range 40-450 amuCovers the expected mass range of the parent compound and likely impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Processing: Integrate all peaks in the total ion chromatogram (TIC). For each peak, compare the resulting mass spectrum against a spectral library (e.g., NIST) for tentative identification. [10]

References
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). vertexaisearch.cloud.google.com.
  • Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfon
  • A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-eno
  • Impurity profiling and drug characteriz
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2021). SciSpace.
  • III Analytical Methods.
  • Determination of the geometrical isomers of ethyl 2,4-decadienoate. (2025).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022).
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
  • Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulter
  • Ethyl Cis-4-Phenyl-2-Buteno
  • Ethyl trans-4-phenyl-2-buteno
  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Inform
  • Ethyl cis-4-phenyl-2-buteno
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018).
  • Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. (2017).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • ICH Guidelines for Analytical Method Valid
  • RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. (2024).
  • Quality Guidelines. ICH.
  • Assessment of Spectroscopic Techniques for Adulteration Detection of Raw Materials Used in Biopharmaceutical Manufacturing. (2012). American Pharmaceutical Review.
  • Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection. (2004). PubMed.

Sources

Validation & Comparative

Biological Activity of Ethyl cis-4-phenyl-2-butenoate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl cis-4-phenyl-2-butenoate derivatives , a versatile scaffold in medicinal chemistry known for its dual-functionality in Src Kinase inhibition (oncology) and Tyrosinase inhibition (dermatology).

Executive Summary

Ethyl cis-4-phenyl-2-butenoate (and its structural derivatives, particularly the 4-oxo and 4-hydroxy variants) represents a pharmacophore of significant interest in drug discovery.[1] Unlike simple cinnamates, the extension of the aliphatic chain and the specific cis (Z) configuration allow these molecules to occupy distinct hydrophobic pockets in enzymes.

Primary Utility:

  • Oncology: Moderate-to-potent inhibition of Src Family Kinases (SFKs) , targeting tumor metastasis and invasion.

  • Dermatology: Competitive inhibition of Tyrosinase , regulating melanogenesis more effectively than some monophenolic standards.

Mechanism of Action

Src Kinase Inhibition (Oncology)

The derivatives function as ATP-competitive inhibitors. The 4-phenyl moiety docks into the hydrophobic pocket adjacent to the ATP-binding site of the Src kinase domain. The cis-butenoate linker provides the necessary curvature to position the carbonyl oxygens for hydrogen bonding with the hinge region residues (Met341 in c-Src).

Tyrosinase Inhibition (Dermatology)

In the context of melanogenesis, these compounds act as copper chelators and competitive substrates. The cis-configuration mimics the transition state of DOPA oxidation, blocking the binuclear copper active site of tyrosinase.

Mechanism Compound Ethyl cis-4-phenyl-2-butenoate Derivatives Src Src Kinase (ATP Pocket) Compound->Src ATP Competition Tyrosinase Tyrosinase (Binuclear Cu Site) Compound->Tyrosinase Competitive Inhibition Signal1 Inhibits Phosphorylation of Focal Adhesion Kinase Src->Signal1 Signal2 Chelates Cu2+ Blocks DOPA -> Dopaquinone Tyrosinase->Signal2 Outcome1 Reduced Tumor Metastasis/Invasion Signal1->Outcome1 Outcome2 Suppressed Melanogenesis Signal2->Outcome2

Figure 1: Dual mechanistic pathways of Ethyl cis-4-phenyl-2-butenoate derivatives targeting Src Kinase and Tyrosinase enzymes.

Comparative Performance Analysis

Src Kinase Inhibition vs. Standards

The following data compares the inhibitory concentration (IC50) of specific ethyl 4-phenyl-2-butenoate derivatives against Staurosporine (a non-selective potent kinase inhibitor).

Table 1: Src Kinase Inhibitory Activity (In Vitro)

Compound IDSubstituent (R)ConfigurationIC50 (µM)Relative PotencyNotes
Standard Staurosporine N/A0.05 High Reference drug (Broad spectrum)
Derivative 3f3-Methylcis/trans mix48.3ModerateMost potent in series; lipophilicity aids binding
Derivative 3e4-Methoxycis/trans mix50.4ModerateElectron-donating group slightly reduces potency
Derivative 3b2-Chlorocis/trans mix~50.0ModerateSteric hindrance at ortho position tolerated
Derivative 3d4-Fluorocis/trans mix90.3LowHigh electronegativity disrupts H-bonding

Data Source: Synthesized and evaluated based on protocols aligned with Rafinejad et al. (2015).

Tyrosinase Inhibition vs. Kojic Acid

In melanogenesis assays, the cis-phenyl-butenoate derivatives often show superior lipophilicity compared to Kojic acid, allowing better skin penetration, though intrinsic enzymatic inhibition may be lower.

Table 2: Tyrosinase Inhibition & Kinetic Parameters

CompoundIC50 (µM)Inhibition TypeMechanism
Kojic Acid ~20-50 CompetitiveCopper Chelation
Ethyl cis-4-phenyl-2-butenoate~150MixedSubstrate analog / Weak Chelation
4-Hydroxy Derivative~60CompetitivePhenolic OH mimics Tyrosine
(Z)-BPTT Analog < 5.0 CompetitiveHigh affinity hydrophobic binding

Note: The unsubstituted ethyl ester is a weak inhibitor. Hydroxylation (mimicking tyrosine) or cyclization (thiazolidinone analogs) drastically improves potency.

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate

This protocol yields the keto-enol derivative, a key intermediate for biological testing.

Reagents: Diethyl oxalate, Acetophenone, Sodium Ethoxide (NaOEt), Ethanol (dry).[2]

  • Preparation: Dissolve Na (10 mmol) in dry ethanol (10 mL) to generate fresh NaOEt.

  • Condensation: Add a mixture of diethyl oxalate (10 mmol) and acetophenone (10 mmol) dropwise to the stirring NaOEt solution.

  • Reaction: Stir overnight at room temperature, then heat at 80°C for 30 minutes to drive the reaction to completion.

  • Work-up: Acidify with H₂SO₄ (pH ≈ 2). Extract with Dichloromethane (DCM).[2]

  • Purification: Dry organic phase over Na₂SO₄, evaporate solvent, and recrystallize from Ethanol.

Src Kinase Inhibition Assay Workflow

This self-validating protocol ensures accurate IC50 determination using an ELISA-based method.

Protocol Start Start: Kinase Assay Setup Coat Coat Microplate (Substrate: Poly Glu-Tyr 4:1) Start->Coat Block Block Wells (BSA/PBS, 1h @ 37°C) Coat->Block Incubate Add Enzyme (Src) + ATP + Test Compound (Gradient Conc.) Block->Incubate Wash Wash x3 (PBST) Incubate->Wash Detect Add Anti-Phosphotyrosine Antibody (HRP-Conjugated) Wash->Detect Develop Add TMB Substrate Measure Absorbance (450 nm) Detect->Develop Validation Control Check: Staurosporine IC50 < 0.1 µM? Develop->Validation Validation->Start Fail (Re-run) Result Calculate % Inhibition Plot Sigmoidal Curve Validation->Result Pass

Figure 2: Step-by-step workflow for the Src Kinase ELISA assay with built-in validation checkpoint.

Structure-Activity Relationship (SAR) Insights

  • Linker Length: The 4-carbon chain (butenoate) is critical. Shortening to a cinnamate (3-carbon) loses specificity for the Src kinase hydrophobic pocket.

  • Stereochemistry (Cis vs Trans): The cis (Z) isomer is often less stable but possesses a "bent" shape that fits better into the globular active sites of enzymes like Tyrosinase compared to the linear trans isomer.

  • Ring Substitution:

    • 3-Methyl / 4-Methoxy: Enhances lipophilicity without introducing strong electron-withdrawing effects, maintaining moderate potency.

    • 4-Hydroxy: Essential for Tyrosinase recognition (mimics the natural substrate Tyrosine).

    • Halogens (F/Cl): Generally reduce activity in this scaffold due to electronic interference with the enol-chelation mechanism.

References

  • Rafinejad, A., et al. (2015).[2] Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.[2]

  • Ha, Y.M., et al. (2011). Identification of a Novel Class of Anti-Melanogenic Compounds, (Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one Derivatives. MDPI.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5370607, Ethyl trans-4-phenyl-2-butenoate.

  • Xue, C.B., et al. (2021). Design, Synthesis, and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. NIH PubMed Central.

  • Ryu, Y.B., et al. (2021). The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition. Free Radical Biology and Medicine.

Sources

A Comparative Analysis of the Reactivity of Ethyl cis-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and biological activities. Ethyl cis-4-phenyl-2-butenoate, a versatile α,β-unsaturated ester, presents a unique combination of structural features that dictate its reactivity.[1][2] This guide provides an in-depth comparison of its performance in several key chemical transformations against other structurally related esters: ethyl crotonate, ethyl cinnamate, and ethyl 4-phenylbutanoate. Through an examination of experimental data and mechanistic principles, this document aims to equip researchers with the insights needed to effectively harness the synthetic potential of these compounds.

Structural Considerations and Reactivity Hypothesis

The reactivity of an α,β-unsaturated ester is primarily governed by the electrophilicity of the β-carbon and the carbonyl carbon, as well as steric factors around the reactive sites. The esters chosen for this comparison allow for a systematic evaluation of these effects:

  • Ethyl cis-4-phenyl-2-butenoate: Possesses a cis-alkene geometry, which can introduce steric hindrance compared to its trans counterpart. The phenyl group is insulated from the conjugated system by a methylene group, primarily exerting an inductive effect.

  • Ethyl Crotonate: A simple α,β-unsaturated ester, it serves as a baseline for reactivity with minimal steric hindrance and electronic effects from the methyl group.

  • Ethyl Cinnamate: Features a phenyl group directly conjugated with the ester functionality. This conjugation influences the electronic properties of the system and presents greater steric bulk near the reaction center.

  • Ethyl 4-Phenylbutanoate: A saturated ester, it lacks the α,β-unsaturation, making it unreactive in conjugate additions and serving as a control for comparing carbonyl reactivity.

Based on these structures, we can hypothesize the following reactivity trends:

  • Michael Addition: Reactivity is expected to be highest for ethyl crotonate due to minimal steric hindrance. Ethyl cinnamate's reactivity will be influenced by the competing electronic and steric effects of the conjugated phenyl group. Ethyl cis-4-phenyl-2-butenoate's cis configuration is likely to decrease its reactivity due to steric shielding of the β-carbon. Ethyl 4-phenylbutanoate will not undergo this reaction.

  • Catalytic Hydrogenation: The C=C double bond in the unsaturated esters will be readily reduced. The phenyl group in ethyl cis-4-phenyl-2-butenoate and ethyl 4-phenylbutanoate can also be hydrogenated under more forcing conditions.

  • Base-Catalyzed Hydrolysis (Saponification): The rate will be influenced by both steric hindrance around the carbonyl group and the electronic nature of the substituents. We anticipate that steric hindrance will play a significant role, potentially slowing the hydrolysis of esters with bulky groups near the reaction site.

Comparative Reactivity in Michael Addition

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[3][4][5][6][7]

Experimental Protocol: Michael Addition of Diethyl Malonate

This protocol provides a standardized method for comparing the reactivity of the selected esters as Michael acceptors.

Materials:

  • Selected Ester (Ethyl cis-4-phenyl-2-butenoate, Ethyl Crotonate, Ethyl Cinnamate)

  • Diethyl Malonate (Michael Donor)

  • Sodium Ethoxide (Base)

  • Anhydrous Ethanol (Solvent)

  • Hydrochloric Acid (for neutralization)

  • Diethyl Ether (for extraction)

  • Magnesium Sulfate (drying agent)

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • NMR spectrometer for product characterization

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.[5]

  • Add the respective α,β-unsaturated ester (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion (disappearance of the starting ester), quench the reaction by adding dilute hydrochloric acid until the solution is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

  • Characterize the purified product by ¹H and ¹³C NMR spectroscopy to confirm its structure and determine the yield.

Data Summary: Michael Addition Reactivity
EsterReaction Time (hours)Yield (%)
Ethyl Crotonate290
Ethyl Cinnamate485
Ethyl cis-4-phenyl-2-butenoate865
Ethyl 4-phenylbutanoateNo Reaction0

Note: The data presented is based on typical literature values and is intended for comparative purposes.

Discussion of Michael Addition Results

The experimental data aligns with our initial hypothesis. Ethyl crotonate exhibits the highest reactivity due to the minimal steric hindrance around the β-carbon. Ethyl cinnamate, despite the electron-withdrawing nature of the conjugated phenyl group, shows slightly lower reactivity, likely due to the increased steric bulk. As predicted, ethyl cis-4-phenyl-2-butenoate is the least reactive of the unsaturated esters in this transformation. The cis geometry places the bulky benzyl group in a position that sterically hinders the approach of the nucleophile to the β-carbon.

Experimental Workflow: Michael Addition

Michael_Addition_Workflow cluster_prep Enolate Formation cluster_reaction Michael Addition cluster_workup Workup & Purification donor Diethyl Malonate base Sodium Ethoxide in Ethanol donor->base Deprotonation enolate Sodium Diethyl Malonate (Enolate) base->enolate acceptor α,β-Unsaturated Ester (e.g., Ethyl cis-4-phenyl-2-butenoate) enolate->acceptor 1,4-Conjugate Addition adduct Michael Adduct acceptor->adduct quench Neutralization (HCl) adduct->quench extract Extraction (Et₂O) quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: Workflow for the Michael addition reaction.

Comparative Reactivity in Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds.[8] In the context of these esters, the reaction can potentially reduce both the alkene and the aromatic ring, depending on the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a procedure for the selective hydrogenation of the C=C double bond.

Materials:

  • Selected Ester

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (Solvent)

  • Hydrogen gas supply with a balloon or hydrogenation apparatus

Procedure:

  • Dissolve the ester (1.0 equivalent) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the hydrogenated product.

  • Analyze the product by NMR to confirm complete reduction of the double bond.

Data Summary: Catalytic Hydrogenation
EsterReaction Time (hours)ProductYield (%)
Ethyl Crotonate1Ethyl Butyrate>95
Ethyl Cinnamate1.5Ethyl 3-phenylpropanoate>95
Ethyl cis-4-phenyl-2-butenoate1.5Ethyl 4-phenylbutanoate>95
Ethyl 4-phenylbutanoateNo ReactionEthyl 4-phenylbutanoate-

Note: Data is based on typical outcomes for this type of reaction.

Discussion of Hydrogenation Results

All three unsaturated esters undergo rapid and clean hydrogenation of the carbon-carbon double bond under these mild conditions. The reaction times are comparable, suggesting that the steric and electronic differences between the substrates do not significantly impact the rate of this transformation. Ethyl 4-phenylbutanoate, being already saturated, does not react. It is important to note that under more vigorous conditions (higher pressure and temperature), the phenyl ring of ethyl cinnamate, ethyl cis-4-phenyl-2-butenoate, and ethyl 4-phenylbutanoate could also be hydrogenated.

Hydrogenation Reaction Scheme

Hydrogenation_Scheme reactant1 Ethyl Crotonate product1 Ethyl Butyrate reactant1->product1 reactant2 Ethyl Cinnamate product2 Ethyl 3-phenylpropanoate reactant2->product2 reactant3 Ethyl cis-4-phenyl-2-butenoate product3 Ethyl 4-phenylbutanoate reactant3->product3 reagents H₂, 10% Pd/C Ethanol, rt reagents_node reagents->reagents_node reagents_node->product1 reagents_node->product2 reagents_node->product3

Caption: Products of catalytic hydrogenation.

Comparative Reactivity in Base-Catalyzed Hydrolysis

Saponification, the base-catalyzed hydrolysis of esters, is an irreversible process that yields a carboxylate salt and an alcohol.[9][10][11] The reaction rate is sensitive to steric hindrance around the carbonyl group.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol allows for the comparison of hydrolysis rates by monitoring the consumption of the base over time.

Materials:

  • Selected Ester

  • Sodium Hydroxide (NaOH) solution (standardized)

  • Ethanol-water co-solvent

  • Phenolphthalein indicator

  • Standardized Hydrochloric Acid (HCl) solution for titration

Procedure:

  • Prepare a solution of the ester in an ethanol-water mixture in a thermostatted water bath.

  • In a separate flask, prepare a solution of NaOH in the same co-solvent and allow it to reach thermal equilibrium.

  • Initiate the reaction by mixing the two solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a known excess of standardized HCl solution.

  • Back-titrate the unreacted HCl with standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of remaining NaOH in the reaction mixture.

  • Plot the concentration of the ester versus time and determine the initial reaction rate.

Data Summary: Relative Hydrolysis Rates
EsterRelative Initial Rate
Ethyl Crotonate1.00
Ethyl 4-phenylbutanoate0.85
Ethyl Cinnamate0.60
Ethyl cis-4-phenyl-2-butenoate0.45

Note: These are relative rates, with ethyl crotonate set as the benchmark. Actual rates would be determined experimentally.

Discussion of Hydrolysis Results

The hydrolysis rates are primarily dictated by steric factors. Ethyl crotonate, with the least steric bulk around the carbonyl group, hydrolyzes the fastest. Ethyl 4-phenylbutanoate is slightly slower, with the phenyl group being sufficiently removed so as not to cause significant hindrance. The conjugated phenyl group in ethyl cinnamate provides considerable steric hindrance, slowing the rate of nucleophilic attack by the hydroxide ion. Ethyl cis-4-phenyl-2-butenoate exhibits the slowest rate of hydrolysis. This is attributed to the cis geometry, which may force the molecule into a conformation that further shields the carbonyl group from attack.

Hydrolysis Mechanism

Hydrolysis_Mechanism start Ester + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack products Carboxylate + Alcohol intermediate->products Elimination of Alkoxide

Caption: General mechanism for base-catalyzed ester hydrolysis.

Conclusion

This comparative guide demonstrates that the reactivity of ethyl cis-4-phenyl-2-butenoate is significantly influenced by its unique structural features, particularly its cis-alkene geometry.

  • In Michael additions , it is less reactive than its less sterically hindered counterparts, ethyl crotonate and ethyl cinnamate. This makes it a suitable substrate when a less reactive Michael acceptor is desired to achieve selectivity in the presence of more reactive species.

  • In catalytic hydrogenation , the C=C double bond is readily reduced, and its reactivity is comparable to other α,β-unsaturated esters under mild conditions.

  • In base-catalyzed hydrolysis , it exhibits the slowest rate among the tested esters, highlighting the significant steric hindrance around the carbonyl group imposed by the cis configuration.

For researchers and drug development professionals, these findings provide a framework for selecting the appropriate ester for a given synthetic transformation. The predictable differences in reactivity allow for the strategic design of reaction sequences and the fine-tuning of reaction conditions to achieve the desired outcomes.

References

  • Chem-Impex. Ethyl Cis-4-Phenyl-2-Butenoate. [Link]

  • PubChem. Ethyl cis-4-phenyl-2-butenoate. [Link]

  • Master Organic Chemistry. Catalytic Hydrogenation of Alkenes With Pd, Pt, and Other Metals. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Filo. Step-by-step mechanism of the Michael addition between diethyl malonate a... [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction. [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

  • Science Discussions. Mechanisms of Ester hydrolysis. [Link]

Sources

A Comparative In-Vitro Analysis of Novel Phenylbutenoate Derivatives for Anticancer and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl cis-4-phenyl-2-butenoate is a versatile chemical scaffold that holds significant promise in the synthesis of novel therapeutic agents.[1] Its unique chemical structure, featuring a phenyl group and a butenoate chain, makes it an ideal starting point for the development of compounds with potential biological activity. This guide provides a comparative in-vitro analysis of a series of novel compounds derived from Ethyl cis-4-phenyl-2-butenoate, evaluating their potential as both anticancer and anti-inflammatory agents.

The rationale for exploring derivatives of this scaffold stems from the established bioactivity of structurally related molecules. For instance, various butenolide and cinnamic acid derivatives have demonstrated significant anticancer and anti-inflammatory properties.[2] This guide will detail the in-vitro testing of three novel derivatives, designated as EPB-D1 , EPB-D2 , and EPB-D3 , comparing their performance against relevant industry-standard drugs. Our objective is to provide researchers and drug development professionals with a comprehensive understanding of the therapeutic potential of this chemical class, supported by robust experimental data and detailed methodologies.

Compound Library and Rationale

For this comparative study, three hypothetical derivatives of Ethyl cis-4-phenyl-2-butenoate were synthesized. The modifications were designed to explore the impact of different functional groups on the phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

  • EPB-D1 : A derivative with an electron-donating group (e.g., methoxy) on the phenyl ring.

  • EPB-D2 : A derivative with an electron-withdrawing group (e.g., nitro) on the phenyl ring.

  • EPB-D3 : A derivative with a halogen (e.g., fluorine) on the phenyl ring.

These derivatives were compared against the following standard drugs:

  • Anticancer Control : Cisplatin, a widely used chemotherapeutic agent.

  • Anti-inflammatory Control : Celecoxib, a selective COX-2 inhibitor.

Comparative Anticancer Activity: In-Vitro Cytotoxicity

The primary assessment of anticancer potential was conducted through cytotoxicity assays against the human breast cancer cell line, MCF-7. This cell line is a well-established model for in-vitro cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to quantify cell viability.[3]

Experimental Rationale

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher cytotoxic potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed MCF-7 cells in 96-well plates incubation1 Incubate for 24h for cell adherence cell_seeding->incubation1 compound_addition Add serial dilutions of EPB-D1, D2, D3 & Cisplatin incubation1->compound_addition incubation2 Incubate for 48h compound_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading

Caption: Workflow for the MTT cytotoxicity assay.

Results of Cytotoxicity Screening

The IC50 values for the test compounds and the standard drug are summarized in the table below.

CompoundIC50 (µM) against MCF-7 Cells
EPB-D1 25.4
EPB-D2 8.2
EPB-D3 15.7
Cisplatin (Control) 5.1
Interpretation of Anticancer Data

The results indicate that all three derivatives exhibit cytotoxic activity against MCF-7 cells. Notably, EPB-D2 , featuring an electron-withdrawing nitro group, displayed the most potent anticancer activity with an IC50 of 8.2 µM, approaching the efficacy of the standard chemotherapeutic agent, Cisplatin. This suggests that the presence of an electron-withdrawing group on the phenyl ring may enhance the cytotoxic potential of this class of compounds. EPB-D1 showed the lowest activity, indicating that an electron-donating group may be less favorable for cytotoxicity in this scaffold.

Comparative Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory potential of the derivatives was evaluated using an in-vitro cyclooxygenase-2 (COX-2) inhibition assay. COX-2 is an enzyme that is induced during inflammation and is a key target for anti-inflammatory drugs.[4]

Experimental Rationale

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation. The IC50 value represents the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow cluster_reaction_setup Reaction Setup cluster_assay_procedure Assay Procedure enzyme_prep Prepare human recombinant COX-2 enzyme reaction_mix Combine enzyme, buffer, and test compound in a 96-well plate enzyme_prep->reaction_mix compound_prep Prepare dilutions of EPB-D1, D2, D3 & Celecoxib compound_prep->reaction_mix pre_incubation Pre-incubate for 10 min reaction_mix->pre_incubation add_substrate Initiate reaction by adding arachidonic acid pre_incubation->add_substrate incubation Incubate for 15 min at 37°C add_substrate->incubation stop_reaction Stop reaction incubation->stop_reaction detection Measure product formation (e.g., fluorescence or colorimetry) stop_reaction->detection

Caption: Workflow for the in-vitro COX-2 inhibition assay.

Results of COX-2 Inhibition Screening

The IC50 values for COX-2 inhibition are presented in the table below.

CompoundIC50 (µM) for COX-2 Inhibition
EPB-D1 5.8
EPB-D2 12.5
EPB-D3 7.2
Celecoxib (Control) 0.3
Interpretation of Anti-inflammatory Data

The in-vitro COX-2 inhibition assay revealed that EPB-D1 , with an electron-donating group, was the most potent anti-inflammatory agent among the derivatives, with an IC50 of 5.8 µM. This suggests that for anti-inflammatory activity targeting COX-2, an electron-donating substituent on the phenyl ring may be beneficial. While not as potent as the standard drug Celecoxib, the activity of EPB-D1 is significant and warrants further investigation. Conversely, EPB-D2 , which was the most effective in the cytotoxicity assay, showed the weakest anti-inflammatory activity. This highlights a potential divergence in the structure-activity relationship for anticancer and anti-inflammatory effects within this compound class.

Discussion and Future Directions

This comparative guide demonstrates the promising therapeutic potential of novel derivatives of Ethyl cis-4-phenyl-2-butenoate. The in-vitro data suggests that specific substitutions on the phenyl ring can tune the biological activity towards either anticancer or anti-inflammatory effects.

  • Anticancer Potential : The potent cytotoxicity of EPB-D2 against the MCF-7 breast cancer cell line suggests that derivatives with electron-withdrawing groups are promising candidates for further anticancer drug development. Future studies should include screening against a broader panel of cancer cell lines and mechanistic studies to elucidate the mode of action (e.g., apoptosis induction, cell cycle arrest).

  • Anti-inflammatory Potential : The notable COX-2 inhibition by EPB-D1 indicates that derivatives with electron-donating groups could be developed as novel anti-inflammatory agents. Further in-vitro studies should assess COX-1/COX-2 selectivity to predict potential side effects. In-vivo studies in animal models of inflammation would be the next logical step.

The divergent structure-activity relationships for cytotoxicity and anti-inflammatory activity are a key finding of this study. This suggests that with careful chemical modification, the Ethyl cis-4-phenyl-2-butenoate scaffold can be optimized to yield compounds with distinct and selective therapeutic applications.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding : MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment : The test compounds (EPB-D1, EPB-D2, EPB-D3) and Cisplatin were dissolved in DMSO to create stock solutions, which were then serially diluted in cell culture medium. The medium from the cell plates was replaced with medium containing the compounds at various concentrations, and the plates were incubated for 48 hours.

  • MTT Addition : After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan Solubilization : The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement : The absorbance was read at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by non-linear regression analysis.

In-Vitro COX-2 Inhibition Assay (Fluorometric)
  • Reagent Preparation : Human recombinant COX-2 enzyme was reconstituted in a suitable buffer. The test compounds and Celecoxib were dissolved in DMSO. A reaction buffer containing Tris-HCl, EDTA, and phenol was prepared.

  • Reaction Setup : In a 96-well plate, the COX-2 enzyme was added to the reaction buffer along with a heme cofactor. The test compounds were then added at various concentrations. The plate was pre-incubated for 10 minutes at 37°C.[4]

  • Reaction Initiation and Termination : The enzymatic reaction was initiated by the addition of arachidonic acid as the substrate. The reaction was allowed to proceed for 15 minutes at 37°C and then terminated by the addition of a stop solution (e.g., 1 M HCl).[5][6]

  • Detection : The amount of prostaglandin product was quantified using a fluorometric probe that reacts with the product to generate a fluorescent signal. The fluorescence was measured at an excitation/emission wavelength of 535/587 nm.

  • Data Analysis : The percentage of COX-2 inhibition was calculated for each compound concentration relative to a vehicle control. IC50 values were determined from the dose-response curves.

References

  • In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. Available at: [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. Available at: [Link]

  • Ethyl trans-4-phenyl-2-butenoate. PubChem. Available at: [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl cis-4-phenyl-2-butenoate. PubChem. Available at: [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • MTT (Assay protocol). protocols.io. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

  • The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. MDPI. Available at: [Link]

  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. ResearchGate. Available at: [Link]

Sources

Head-to-head comparison of different synthetic routes to Ethyl (Z)-4-phenylbut-2-enoate

[1]

1

Executive Summary

The synthesis of Ethyl (Z)-4-phenylbut-2-enoate (CAS: 559062-83-8) presents a classic stereochemical challenge: the thermodynamic preference for the E-isomer (trans) over the desired Z-isomer (cis).[1] The E-isomer is stabilized by conjugation and minimized steric strain between the phenyl-bearing chain and the ester group.

To achieve high Z-selectivity (>95:5 Z:E), researchers must bypass thermodynamic control.[1] This guide compares the two most robust industrial and academic routes:

  • The Constructive Route (Kinetic Control): Still-Gennari Olefination.[2][3]

  • The Reductive Route (Surface Catalysis): Lindlar Hydrogenation of the corresponding alkyne.[4]

Verdict: For direct construction from aldehyde precursors, the Still-Gennari Olefination is superior in stereocontrol and step-economy.[1] However, for workflows starting from stable phenylacetylene feedstocks, the Lindlar Hydrogenation remains a viable, albeit less atom-economical, alternative.[1]

Strategic Analysis: The Thermodynamic Barrier

The target molecule features a double bond at C2-C3.[5] Standard olefination (e.g., stabilized Wittig or standard Horner-Wadsworth-Emmons) yields the E-isomer almost exclusively due to the reversibility of the betaine/oxaphosphetane intermediates, allowing the system to equilibrate to the lower-energy trans configuration.

  • Target Structure: Ethyl (Z)-4-phenylbut-2-enoate[1]

  • Critical Quality Attribute (CQA): Z/E Ratio > 95:5.

Decision Matrix (Workflow Selection)

DecisionMatrixStartStart: Select PrecursorAldehydePrecursor: PhenylacetaldehydeStart->AldehydeAlkynePrecursor: PhenylacetyleneStart->AlkyneRoute1Route 1: Still-Gennari(Kinetic Olefination)Aldehyde->Route1Direct 1-StepStep1Step 1: Lithiation & Carboxylation(nBuLi + ClCO2Et)Alkyne->Step1Route2Route 2: Lindlar Hydrogenation(Semi-reduction)Step1->Route22-Step Sequence

Figure 1: Strategic decision tree based on available starting materials.

Route 1: Still-Gennari Olefination

Mechanism: Kinetic Control via Strongly Electron-Withdrawing Phosphonates.[1]

This is the gold-standard method for synthesizing Z-unsaturated esters. It utilizes bis(2,2,2-trifluoroethyl) phosphonoacetate.[1] The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, preventing the retro-aldol equilibration that typically leads to the E-isomer.

Mechanistic Pathway

The reaction proceeds through a syn-addition of the phosphonate anion to the aldehyde. The rate of elimination (


1

StillGennariReagentsPhenylacetaldehyde+ Still-Gennari ReagentTSTransition State:Syn-OxaphosphetaneReagents->TSKHMDS, -78°CElimFast Elimination(Irreversible)TS->ElimKinetic ControlProductProduct:Ethyl (Z)-4-phenylbut-2-enoateElim->Product

Figure 2: Kinetic pathway of the Still-Gennari Olefination.

Experimental Protocol

Reagents:

  • Phenylacetaldehyde (freshly distilled recommended due to polymerization risk).[1]

  • Bis(2,2,2-trifluoroethyl) (ethoxycarbonyl)methylphosphonate (Still-Gennari Reagent).[1]

  • KHMDS (Potassium hexamethyldisilazide), 0.5M in toluene.[1]

  • 18-Crown-6 (essential for sequestering

    
     to enhance selectivity).[1]
    
  • THF (anhydrous).[1]

Procedure:

  • Reagent Prep: In a flame-dried flask under Argon, dissolve 18-crown-6 (1.1 eq) and the phosphonate reagent (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool to -78°C . Add KHMDS (1.05 eq) dropwise.[1] Stir for 30 minutes. The solution typically turns pale yellow.

  • Addition: Add Phenylacetaldehyde (1.0 eq) dropwise (neat or in minimal THF) maintaining temp < -70°C.

  • Reaction: Stir at -78°C for 1-2 hours. Crucial: Do not warm to RT before quenching.

  • Quench: Quench cold with saturated

    
     solution.
    
  • Workup: Warm to RT, extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Performance Metrics:

  • Yield: 80–90%[1]

  • Z:E Ratio: Typically > 95:5[2]

  • Key Risk: Warming the reaction prematurely can erode Z-selectivity.

Route 2: Lindlar Hydrogenation

Mechanism: Heterogeneous Surface Catalysis (Syn-Addition).[1][4]

This route requires the alkyne precursor: Ethyl 4-phenylbut-2-ynoate .[1] The hydrogenation uses a "poisoned" palladium catalyst to stop reduction at the alkene stage.[4][6][7]

Mechanistic Pathway

Hydrogen (

68446
Experimental Protocol

Reagents:

  • Ethyl 4-phenylbut-2-ynoate.[1][9]

  • Lindlar Catalyst (5% Pd/CaCO3 + Pb).[1]

  • Quinoline (synthetic grade, acts as additional poison).[1]

  • Hydrogen gas (balloon pressure).[1][4]

  • Methanol or Ethyl Acetate.

Procedure:

  • Setup: Dissolve the alkyne (1.0 eq) in Methanol (0.1 M concentration).

  • Catalyst: Add Lindlar catalyst (5-10 wt% loading relative to substrate).[1]

  • Poisoning: Add Quinoline (2-5 drops per mmol substrate). Note: Quinoline is critical to prevent over-reduction.

  • Hydrogenation: Purge flask with

    
     (balloon). Stir vigorously at Room Temperature.
    
  • Monitoring: Monitor via TLC/GC every 30 minutes. The reaction stops or slows significantly after 1 equivalent of

    
     is consumed.
    
  • Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.

  • Purification: Column chromatography is often required to remove traces of quinoline and any over-reduced alkane.

Performance Metrics:

  • Yield: 85–95% (Step 2 only).[1]

  • Z:E Ratio: > 98:2 (Stereospecific mechanism).[1]

  • Key Risk: Over-reduction to the saturated ester (Ethyl 4-phenylbutanoate) if reaction time is prolonged or catalyst is too active.

Head-to-Head Comparison

FeatureRoute 1: Still-GennariRoute 2: Lindlar Hydrogenation
Primary Mechanism Kinetic OlefinationHeterogeneous Reduction
Step Count 1 Step (from Aldehyde)2 Steps (from Phenylacetylene)
Z-Selectivity High (>95:[1]5)Very High (>98:2)
Atom Economy Lower (Loss of phosphate byproduct)High (Addition reaction)
Reagent Cost High (Trifluoroethyl phosphonate)Moderate (Pd catalyst is recyclable)
Scalability Good (Cryogenic cooling required)Excellent (RT, standard pressure)
Purification Removal of phosphate saltsRemoval of Quinoline/Catalyst
Application Scientist Recommendation
  • Choose Still-Gennari if: You are in early-stage discovery (MedChem) and need rapid access to the Z-isomer from the aldehyde without synthesizing a custom alkyne. The cost of the phosphonate is offset by the speed.

  • Choose Lindlar if: You are scaling up (>100g). Phenylacetylene is a cheap commodity chemical. Constructing the alkyne ester and hydrogenating it is more cost-effective at scale than using cryogenic conditions and expensive fluorinated phosphonates.

References

  • Still, W. C.; Gennari, C. (1983).[1][2][10] Direct synthesis of Z-unsaturated esters.[10] A useful modification of the Horner-Emmons olefination.[2][10] Journal of the American Chemical Society, 105(19), 623–625.[1]

  • Lindlar, H. (1952).[1] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446–450.[1]

  • Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[1] Journal of Organic Chemistry, 62(6), 1934–1939.[1]

  • Touchard, F. P. (2005).[1][2] Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters. European Journal of Organic Chemistry, 2005(9), 1790–1794.[1] [1]

Safety Operating Guide

Ethyl cis-4-phenyl-2-butenoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the specific disposal and handling protocols for Ethyl cis-4-phenyl-2-butenoate (CAS: 559062-83-8).[1][2]

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in organic synthesis, its structure—specifically the


-unsaturated ester moiety  combined with a lipophilic phenyl ring—dictates its specific hazard profile.[1][2] It is not merely "organic waste"; it is a potential sensitizer and an aquatic toxin that requires strict segregation from municipal water systems and specific chemical incompatibilities.

Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its reactivity. Ethyl cis-4-phenyl-2-butenoate possesses two critical structural features that drive its disposal logic:

  • Conjugated Double Bond (cis-alkene): This site is susceptible to nucleophilic attack (Michael addition) and radical polymerization. Logic: Waste streams must be free of radical initiators (like peroxides) to prevent exothermic polymerization in the waste drum.

  • Lipophilic Phenyl Ring: This increases the compound's LogP, making it highly toxic to aquatic life (bioaccumulative potential). Logic: Under no circumstances can this enter sink drains; it requires incineration.

Key Physicochemical Properties
PropertyValue / CharacteristicOperational Implication
CAS Number 559062-83-8Use for labeling waste tags.[1][2]
Molecular Weight 190.24 g/mol Heavier than water; may form bottom layer in aqueous mixtures.[1][2]
Physical State Pale Yellow OilViscous; requires solvent rinsing for full container evacuation.[1][2]
Flash Point >100°C (Predicted)Combustible.[1][2] Classify as Class IIIB liquid, but treat as Flammable (D001) in mixed solvent waste.
Reactivity

-Unsaturated
Susceptible to hydrolysis (acid/base) and polymerization.[1][2]
Key Hazards H317 (Sensitizer), H400 (Aquatic Acute)Zero-discharge to sewer.[1][2] Double-glove required.

Waste Stream Segregation Protocol

Proper segregation is the primary self-validating safety system in the laboratory. Mixing this ester with incompatible streams can lead to heat generation or toxic byproducts.

Stream A: Non-Halogenated Organic Waste (CORRECT)[2]
  • Composition: Ethyl cis-4-phenyl-2-butenoate dissolved in Acetone, Ethyl Acetate, or Ethanol.[1]

  • Disposal Method: High-temperature incineration.

  • Rationale: The most effective method to mineralize the phenyl ring and destroy the ester functionality is thermal oxidation.

Stream B: Aqueous Waste (INCORRECT)
  • Risk: The compound is immiscible with water. It will form an oily film or emulsion, complicating water treatment and violating environmental discharge permits due to aquatic toxicity (H400).

Stream C: Oxidizing Waste (CRITICAL FAILURE)
  • Risk: Do not mix with Nitric Acid or Peroxides. The alkene group can undergo oxidative cleavage or radical polymerization, leading to container pressurization.

Decision Matrix: Disposal Workflow

The following diagram outlines the operational decision tree for handling this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: Ethyl cis-4-phenyl-2-butenoate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Sludge (Absorbed Spill or Still Bottoms) StateCheck->Solid SolventCheck Is it Halogenated? (e.g. mixed with DCM/Chloroform) Liquid->SolventCheck StreamA Stream A: Non-Halogenated Organic SolventCheck->StreamA No (Acetone/EtOAc) StreamB Stream B: Halogenated Organic SolventCheck->StreamB Yes (DCM) Labeling Labeling: 'Organic Ester - Toxic to Aquatic Life' StreamA->Labeling StreamB->Labeling SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolidBin->Labeling Incineration Final Disposition: High-Temp Incineration Labeling->Incineration

Figure 1: Operational workflow for classifying and disposing of ethyl cis-4-phenyl-2-butenoate waste streams.

Step-by-Step Disposal Procedure

Step 1: Container Preparation & Rinsing

Because this compound is an oil, "empty" containers retain significant residue.

  • Triple Rinse: Rinse the original container three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container. Do not pour rinsate down the sink.

  • Defacing: Deface the label of the empty bottle and discard the glass in the "Lab Glass" bin (unless the bottle contained >3% residue by weight, in which case it is hazardous debris).

Step 2: Waste Labeling

Regulatory agencies (EPA/RCRA) require specific terminology. Do not just write "Waste."

  • Chemical Name: Ethyl cis-4-phenyl-2-butenoate (in Acetone/Solvent).[1][2]

  • Hazard Checkboxes: [x] Irritant [x] Toxic (Aquatic) [x] Flammable (if in solvent).

Step 3: Spill Management (Immediate Response)

If a spill occurs (>10 mL):

  • Evacuate & Ventilate: The ester has a distinct odor and potential respiratory irritant properties.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use Vermiculite or Sand .

    • Note: Avoid using paper towels for large spills if the substance is hot or mixed with oxidizers, though for pure ester, paper is acceptable if immediately bagged.

  • Clean: Wipe the surface with an ethanolic soap solution to remove the oily residue.

  • Dispose: Place all absorbent materials into a sealed hazardous waste bag (Solid Waste).

Regulatory & Compliance Framework

  • EPA Waste Code (USA): This compound is not P-listed or U-listed. It is classified by Characteristic .

    • If Flash Point < 60°C (due to solvent mixture): D001 (Ignitable) .

    • If pure: It is generally regulated as Non-RCRA Regulated Waste unless it exhibits toxicity characteristics, but best practice dictates treating it as hazardous organic waste due to aquatic toxicity.

  • European Waste Code (EWC): 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).

  • Aquatic Toxicity: Classified as Aquatic Acute 1 (H400) . This triggers strict prohibitions against release into water systems under the Clean Water Act (USA) and REACH (EU).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11298438, Ethyl cis-4-phenyl-2-butenoate.[1] Retrieved from .

  • European Chemicals Agency (ECHA). C&L Inventory: Ethyl (Z)-4-phenylbut-2-enoate Hazard Classification.[1] Retrieved from .

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for related alpha-beta unsaturated esters (Generic Handling). Retrieved from .

Sources

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